BI-4464
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSZSMDFABHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-4464: A Technical Guide to its Mechanism of Action as a Potent and Selective PTK2/FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK). With a half-maximal inhibitory concentration (IC50) of 17 nM, this compound serves as a potent tool for investigating the multifaceted roles of FAK in cellular processes.[1] Its high selectivity allows for the precise dissection of FAK-mediated signaling pathways, and it is also utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to this compound and its Target: PTK2/FAK
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. It is a key regulator of fundamental cellular processes such as adhesion, migration, proliferation, and survival. The overexpression and hyperactivity of FAK are frequently correlated with the progression, invasion, and metastasis of various solid tumors, making it a compelling target for the development of anticancer therapeutics.
This compound emerges as a significant research tool due to its potent and highly selective inhibition of FAK. Its mechanism as an ATP-competitive inhibitor allows it to effectively block the kinase activity of FAK, thereby modulating downstream signaling cascades.
Mechanism of Action
Direct Inhibition of PTK2/FAK Kinase Activity
This compound functions as an ATP-competitive inhibitor of PTK2/FAK. This means it binds to the ATP-binding pocket of the FAK kinase domain, preventing the binding of ATP and subsequent autophosphorylation at tyrosine 397 (Tyr397). This autophosphorylation is a critical initial step in FAK activation, creating a high-affinity binding site for SH2 domain-containing proteins, most notably Src family kinases. The formation of the FAK-Src complex is essential for the full activation of FAK and the subsequent phosphorylation of downstream substrates. By blocking this initial step, this compound effectively abrogates FAK's kinase-dependent signaling functions.
Structural Basis of Interaction
The interaction between this compound and the PTK2 kinase domain has been elucidated by X-ray crystallography (PDB ID: 6I8Z). The structure reveals that this compound occupies the ATP-binding site, forming key interactions with the hinge region of the kinase. This structural insight provides a basis for its high affinity and selectivity.
Cellular Effects
In a cellular context, this compound has been demonstrated to inhibit the proliferation of various cancer cell lines, particularly those of hepatocellular carcinoma.[1] Furthermore, it has shown potential in inhibiting the aberrant activation of endothelial cells, a process implicated in viral diseases such as Ebola.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Target | Assay Type |
| IC50 | 17 nM | PTK2/FAK | Cell-free kinase assay |
| pIC50 (antiproliferative) | ~5 | Human hepatocellular carcinoma cell lines | Cell-based proliferation assay |
Signaling Pathways Modulated by this compound
This compound, by inhibiting FAK, disrupts a central node in cellular signaling. The primary consequence is the inhibition of FAK autophosphorylation at Tyr397, which prevents the recruitment and activation of Src family kinases. This leads to a cascade of downstream effects.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the characterization of this compound. It should be noted that the specific, detailed protocols from the primary publication by Popow et al. (2019) were not publicly accessible and therefore, these are based on standard methodologies for the respective assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of a kinase inhibitor is a cell-free enzymatic assay, such as an ADP-Glo™ Kinase Assay.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing recombinant PTK2/FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which then generates a luminescent signal via a luciferase reaction.
-
The luminescent signal is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
The effect of this compound on cell proliferation can be assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cells (e.g., human hepatocellular carcinoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the pIC50 value from the dose-response curve.
-
Caption: Workflow for a cell proliferation assay using CellTiter-Glo®.
Kinase Selectivity Profiling
To assess the selectivity of this compound, a broad panel of kinases is typically screened. This is often performed as a service by specialized companies (e.g., Thermo Fisher's SelectScreen® Kinase Profiling Services).
-
Principle: The inhibitory activity of this compound is tested against a large number of different kinases at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined.
-
Procedure:
-
This compound is prepared at a concentration significantly higher than the intended screening concentration.
-
The compound is then assayed against a panel of purified kinases using a suitable kinase activity assay format (e.g., fluorescence-based or radiometric).
-
The activity of each kinase in the presence of this compound is compared to a control (DMSO) to calculate the percentage of inhibition.
-
The results are typically presented as a percentage of inhibition for each kinase in the panel, allowing for an assessment of the compound's selectivity.
-
Conclusion
This compound is a potent and highly selective ATP-competitive inhibitor of PTK2/FAK. Its well-defined mechanism of action and high selectivity make it an invaluable tool for probing the complex signaling networks regulated by FAK. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate FAK's role in health and disease and for those in the field of drug development exploring FAK as a therapeutic target. Further investigation into its in vivo efficacy and the full spectrum of its downstream effects will continue to elucidate the therapeutic potential of targeting this critical signaling node.
References
BI-4464: A Technical Guide to a Selective FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Data Summary
Biochemical and Cellular Activity of BI-4464
| Parameter | Value | Cell Line/Assay Condition | Source |
| IC50 (FAK) | 17 nM | Cell-free kinase assay | [1][2] |
| pIC50 (Cell Proliferation) | ~5 | Human Hepatocellular Carcinoma (HCC) cell lines (SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423) | [1][3] |
| IC50 (Cell Viability) | ~0.9 µM | Human Umbilical Vein Endothelial Cells (HUVECs) treated with Ebola Virus-like particles | [1] |
Preclinical Data for the Structurally Related FAK Inhibitor BI 853520
Disclaimer: The following data is for BI 853520, a close analogue of this compound. This information is provided for comparative purposes, as detailed in vivo and pharmacokinetic data for this compound is not publicly available.
| Parameter | Value | Cell Line/Model | Source |
| IC50 (FAK Autophosphorylation) | 1 nmol/L | PC-3 (Prostate Carcinoma) | [4][5] |
| EC50 (Anchorage-Independent Proliferation) | 3 nmol/L | PC-3 (Prostate Carcinoma) | [4][5] |
| In Vivo Efficacy (Tumor Growth Inhibition) | >100% (some regressions) | PC-3 Xenograft Model (50 mg/kg, oral daily) | [4][5][6][7] |
| Oral Bioavailability | High | Mice | [4][5][6][7] |
| Half-life | Long | Mice | [4][5][6][7] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating a FAK Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230103007A1 - Combination therapy for treating abnormal cell growth - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-4464: A Technical Guide to a Highly Selective PTK2/FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of BI-4464, a potent and highly selective ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and experimental applications of this compound.
Core Compound Information
This compound is a small molecule inhibitor that has garnered significant interest for its high selectivity for PTK2/FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its potent inhibitory activity and well-defined structure make it a valuable tool for studying FAK-mediated signaling pathways and a promising candidate for further drug development, particularly in oncology.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized in the tables below. The crystal structure of this compound in complex with the PTK2 kinase domain has been determined and is available in the Protein Data Bank (PDB) under the accession code 6I8Z.
| Identifier | Value |
| IUPAC Name | 3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1H-inden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
| CAS Number | 1227948-02-8 |
| Canonical SMILES | COC1=C(C=C(C=C1)NC1=NC=C(C(F)(F)F)C(=N1)OC1=C2C(=O)CC2=CC=C1)C(=O)NC1CCN(C)CC1 |
| InChI | InChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30,31))26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35) |
| InChI Key | QUSSZSMDFABHLI-UHFFFAOYSA-N |
| Physicochemical Property | Value |
| Molecular Formula | C28H28F3N5O4 |
| Molecular Weight | 555.55 g/mol [1] |
| Solubility | DMSO: 25 mg/mL (45.0 mM)[2] |
| Ethanol: 13 mg/mL (23.4 mM) | |
| Water: Insoluble | |
| Appearance | Light yellow to yellow solid[1] |
Biological Activity
This compound is a highly selective ATP-competitive inhibitor of PTK2/FAK with a reported half-maximal inhibitory concentration (IC50) of 17 nM in cell-free assays.[1][2] Its high selectivity has been demonstrated in broad kinase screening panels.[3] Due to its potent and selective inhibition of FAK, this compound is also utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
| Parameter | Value | Assay Type |
| IC50 (PTK2/FAK) | 17 nM | Cell-free kinase assay[1][2] |
PTK2/FAK Signaling Pathway
PTK2/FAK is a critical mediator of signaling downstream of integrin engagement with the extracellular matrix (ECM). Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying downstream signaling. This signaling cascade ultimately influences key cellular processes such as proliferation, survival, and migration through the activation of pathways including the PI3K/AKT and MAPK/ERK pathways.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro FAK Kinase Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified FAK enzyme using the ADP-Glo™ Kinase Assay.[7][8]
Materials:
-
Purified recombinant human FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in FAK Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the this compound solution or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of FAK enzyme solution (the optimal concentration should be predetermined by titration).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for FAK.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the substrate for luciferase.
-
Incubate at room temperature for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the proliferation of cancer cell lines.[1][9]
Materials:
-
Cancer cell line of interest (e.g., SNU387, HUH-1)[1]
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates suitable for luminescence measurements
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurement.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 18, 48, or 72 hours).[1]
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the target engagement of this compound with PTK2/FAK in intact cells by measuring the thermal stabilization of the target protein.[10][11]
Materials:
-
Cell line expressing PTK2/FAK
-
Complete cell culture medium
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against total FAK (e.g., FAK Antibody YA448)[1]
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific for total FAK overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for FAK at each temperature for both the vehicle- and this compound-treated samples. Normalize the intensities to the intensity at the lowest temperature. Plot the normalized intensities against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of FAK and confirms target engagement.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it is typically screened against a broad panel of kinases. Commercial services like Thermo Fisher's SelectScreen™ Kinase Profiling Services are often employed for this purpose. These services utilize various assay formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays, to measure the inhibitory activity of the compound against hundreds of different kinases. The results are usually presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM), providing a comprehensive overview of the compound's selectivity profile. The high selectivity of this compound for PTK2/FAK over other kinases is a key attribute that has been established through such profiling.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of PTK2/FAK by BI-4464
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that serves as a critical signaling nexus in various cellular processes, including adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. BI-4464 is a potent and highly selective, ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to probe FAK signaling and as a foundation for further therapeutic development.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the kinase activity of FAK. Its high selectivity and potency make it an invaluable chemical probe for elucidating the multifaceted roles of FAK in normal physiology and disease. Furthermore, this compound has been effectively utilized as a FAK-binding ligand in the development of Proteolysis Targeting Chimeras (PROTACs), demonstrating its versatility in targeted protein degradation strategies.[1][2]
Chemical Properties
| Property | Value | Reference |
| Formula | C28H28F3N5O4 | [1] |
| Molecular Weight | 555.55 g/mol | [1] |
| CAS Number | 1227948-02-8 | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of FAK.[1][3] It binds to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at its key autophosphorylation site, Tyrosine 397 (Y397). This initial autophosphorylation event is crucial for the recruitment and activation of Src family kinases, which subsequently phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling cascades. By blocking this primary activation step, this compound effectively abrogates FAK-mediated signaling.
Caption: Mechanism of this compound action on FAK.
Quantitative Data
In Vitro Kinase Activity
| Target | Assay Format | IC50 | Reference |
| PTK2/FAK | Cell-free assay | 17 nM | [1][3] |
Cellular Activity
| Cell Line(s) | Assay Type | Endpoint | Value | Incubation Time | Reference |
| SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423 | Cell Proliferation | pIC50 | ~5 | 18 h | [1] |
| Human umbilical vein endothelial cells (HUVECs) | Cell Viability | IC50 | ~0.9 µM | 48 h | [1] |
Signaling Pathway
FAK is a central hub for signals emanating from integrins and growth factor receptors. Upon activation, FAK recruits and phosphorylates a multitude of downstream effector proteins, thereby activating key signaling pathways that regulate cell migration, proliferation, and survival.
Caption: Simplified PTK2/FAK signaling pathway.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. These are generalized methods and may require optimization for specific experimental systems.
In Vitro FAK Kinase Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified FAK enzyme.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[4]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in FAK Kinase Buffer.
-
In a 384-well plate, add 1 µL of the this compound solution or vehicle control (e.g., DMSO).
-
Add 2 µL of FAK enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[4]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration.
Caption: Workflow for an in vitro FAK kinase assay.
Cellular Proliferation Assay (CCK-8 Format)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SNU387 hepatocellular carcinoma cells)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 18 hours).[1]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the pIC50 value.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Note: Specific in vivo efficacy data for this compound as a standalone inhibitor is limited in publicly available literature; much of the in vivo work has focused on its use in PROTACs.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot for pFAK).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTK2/FAK. Its utility as a research tool for dissecting FAK signaling is clear, and its successful incorporation into PROTACs highlights its potential as a versatile scaffold for the development of novel therapeutics. This guide provides a foundational understanding of this compound and a practical framework for its application in preclinical research. Further investigation into its in vivo efficacy as a standalone agent and its broader kinase selectivity profile will continue to refine its therapeutic potential.
References
The Journey of BI-4464: From Potent FAK Inhibitor to a Key Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4464 is a highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase implicated in cancer progression. Initially developed as a traditional kinase inhibitor, this compound has gained significant prominence as the "warhead" for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins. This technical guide provides a comprehensive overview of the discovery and development of this compound, its mechanism of action, and its pivotal role in the creation of FAK-degrading PROTACs such as BI-3663 and BI-0319. We present key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and developmental workflows to offer a thorough resource for professionals in the field of drug discovery.
Discovery and Rationale for Targeting FAK
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a cytoplasmic tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors.[1][2] Its overexpression and activation are correlated with poor prognosis in numerous solid tumors, as it regulates a multitude of tumorigenic processes including cell growth, survival, proliferation, invasion, and angiogenesis through both its catalytic and scaffolding functions.[1][2][3] This central role established FAK as a compelling target for anti-cancer drug development.
This compound was developed as a potent and selective ATP-competitive inhibitor of FAK. It is an analog of a previously disclosed FAK inhibitor, BI-853520.[1][4] The development of this compound was guided by structure-activity relationships aimed at optimizing potency and selectivity against the FAK kinase domain. The high selectivity of this compound is crucial for minimizing off-target effects, a common challenge in kinase inhibitor development.
This compound as a FAK Inhibitor: Quantitative Profile
This compound demonstrates high potency in inhibiting the kinase activity of FAK. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PTK2/FAK | Cell-free assay | 17 | [5][6] |
Evolution to Targeted Protein Degradation: The PROTAC Approach
While small-molecule inhibitors like this compound can effectively block the catalytic function of FAK, they do not address its non-catalytic scaffolding functions, which also contribute to tumor progression.[3][7] To overcome this limitation, the PROTAC technology was employed. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][8]
This compound, with its high affinity and selectivity for FAK, serves as an ideal ligand (or "warhead") for FAK-targeting PROTACs. Researchers at Boehringer Ingelheim successfully synthesized two notable FAK degraders by linking this compound to ligands for different E3 ligases.[1]
-
BI-3663 : Joins this compound to a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.[1][9][10]
-
BI-0319 : Connects this compound to a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][9]
This strategy allows for the complete elimination of the FAK protein, thereby abrogating both its kinase and scaffolding functions.
Quantitative Profile of FAK-Degrading PROTACs
The efficacy of PROTACs is measured by their ability to induce protein degradation, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), alongside their binding affinities.
| Compound | Parameter | Value (nM) | Cell Line / Assay | Reference |
| BI-3663 | IC50 (PTK2 Inhibition) | 18 | Cell-free | [10] |
| DC50 (PTK2 Degradation) | 25 | A549 | [11] | |
| Median DC50 | 30 | 11 HCC lines | [11] | |
| Binary Affinity (to PTK2) | 18 | N/A | [11] | |
| Binary Affinity (to CRBN) | 877 | N/A | [11] | |
| BI-0319 | DC50 (PTK2 Degradation) | 243 | N/A | [1][4] |
Note: pDC50 values of 7.6 and 7.9 have also been reported for BI-3663 in Hep3B2.1-7 and A549 cells, respectively.[10]
FAK Signaling Pathway
FAK acts as a critical node in cellular signaling. Upon activation by extracellular matrix (ECM) binding to integrins, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This creates a docking site for Src family kinases, leading to further phosphorylation and full activation. Activated FAK then modulates several downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, to promote cell survival and proliferation.
Experimental Protocols
Detailed methodologies are critical for the evaluation of FAK inhibitors and degraders. Below are representative protocols for key experiments.
In-Vitro FAK Kinase Inhibition Assay
Objective: To determine the IC50 value of a compound against FAK.
Materials:
-
Recombinant human PTK2 (residues 411-689)
-
ATP
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of a solution containing the FAK enzyme and the peptide substrate.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., measure luminescence to quantify ADP production).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Protein Degradation
Objective: To measure the degradation of FAK protein in cells treated with a PROTAC (e.g., BI-3663).
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (BI-3663) and negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-FAK, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of BI-3663 for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software to determine the percentage of FAK degradation relative to the vehicle control. Plot the results to calculate the DC50.
Cell Viability Assay
Objective: To assess the effect of FAK inhibition or degradation on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., HCC lines)
-
96-well cell culture plates
-
Test compounds (this compound, BI-3663)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or CellTiter-Glo®)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the GI50 (concentration for 50% growth inhibition).
Developmental Workflow
The progression from identifying a target to developing a protein degrader follows a structured, multi-stage process.
Conclusion
This compound represents a significant achievement in kinase inhibitor design, demonstrating high potency and selectivity for FAK. Its true innovation, however, lies in its successful adaptation as a critical component of PROTACs. The development of FAK degraders like BI-3663 showcases a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, enabling the complete removal of a target protein and its associated functions. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to understand and build upon the discovery and development of this compound and the next generation of targeted protein degraders.
References
- 1. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pardon Our Interruption [opnme.com]
The Role of BI-4464 in Focal Adhesion Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-4464, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), and its role in modulating focal adhesion signaling. This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activities, and provides comprehensive experimental protocols for its characterization.
Introduction to Focal Adhesion Kinase (FAK) and this compound
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a central role in signal transduction from the extracellular matrix (ECM) through integrins. Upon integrin clustering at sites of cell-matrix adhesion, FAK is recruited and activated through autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. The FAK/Src complex then phosphorylates a multitude of downstream substrates, activating signaling cascades that regulate cell proliferation, survival, migration, and invasion. Given its critical role in these processes, FAK is a key target in cancer therapy.
This compound is a highly selective, ATP-competitive inhibitor of FAK.[1] Its potent and specific inhibition of FAK's kinase activity makes it a valuable tool for dissecting the roles of FAK in both normal physiology and disease, as well as a promising scaffold for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 17 nM | PTK2/FAK | In vitro Kinase Assay | [1] |
Table 1: In Vitro Biochemical Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against purified FAK enzyme.
| Cell Line(s) | Parameter | Value | Assay Type | Incubation Time | Reference |
| Human Hepatocellular Carcinoma (HCC) cell lines | pIC50 | ~5 | Cell Proliferation Assay | 18 hours | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | ~0.9 µM | Cell Viability Assay (VLP-treated) | 48 hours | [1] |
Table 2: Cellular Activity of this compound. This table summarizes the potency of this compound in cellular contexts, including its anti-proliferative effects in cancer cells and its activity in endothelial cells.
Signaling Pathways and Experimental Workflows
Focal Adhesion Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical focal adhesion signaling pathway, highlighting the central role of FAK and the point of intervention for this compound.
Caption: Focal adhesion signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the effects of a FAK inhibitor like this compound.
Caption: A standard experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
In Vitro FAK Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add FAK enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of FAK Phosphorylation
This protocol describes the assessment of this compound's effect on FAK autophosphorylation at Tyr397 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., SNU387, HUH-1)[1]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 2-18 hours).[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total FAK and a loading control to ensure equal protein loading.
-
For downstream signaling analysis, repeat the process with primary antibodies against p-Akt, total Akt, p-ERK, and total ERK.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on protein phosphorylation.
Cell Viability/Proliferation Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Human Hepatocellular Carcinoma (HCC) cell lines (e.g., SNU387, HUH-1, Hep3B2.1-7, HepG2)[1]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue™)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) or DMSO (vehicle control).[1]
-
Incubate the cells for a specified period (e.g., 18 hours for proliferation).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the pIC₅₀ or IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a potent and highly selective inhibitor of FAK that serves as an invaluable tool for investigating the complexities of focal adhesion signaling. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, offer researchers a solid foundation for utilizing this compound to explore the therapeutic potential of FAK inhibition in various disease models. The provided diagrams and methodologies are intended to facilitate the design and execution of robust experiments aimed at further elucidating the role of FAK and the effects of its inhibition by this compound.
References
Dissecting FAK's Scaffolding Function: A Technical Guide to Utilizing BI-4464 and its PROTAC Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates cues from the extracellular matrix and growth factor receptors to regulate essential cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] FAK's multifaceted role in both normal physiology and pathological conditions, particularly cancer, stems from its dual functions: as a kinase that phosphorylates downstream substrates and as a scaffold that facilitates the assembly of protein complexes.[2][3] Distinguishing between these two functions is crucial for a comprehensive understanding of FAK signaling and for the development of effective therapeutic strategies.
This technical guide provides an in-depth overview of how to utilize BI-4464, a potent and selective FAK kinase inhibitor, in conjunction with its derived Proteolysis Targeting Chimeras (PROTACs), to specifically investigate the scaffolding functions of FAK. By comparing the cellular effects of kinase inhibition alone (with this compound) versus complete FAK protein degradation (via PROTACs), researchers can effectively delineate the kinase-dependent and -independent roles of FAK.
This compound: A Selective FAK Kinase Inhibitor
This compound is a highly selective, ATP-competitive inhibitor of FAK (also known as PTK2) with an IC50 of 17 nM.[4][5] Its primary mechanism of action is the blockade of FAK's catalytic activity, thereby preventing the phosphorylation of its downstream targets.
PROTACs Derived from this compound: Tools for FAK Degradation
To study FAK's scaffolding functions, it is necessary to eliminate the entire protein. This can be achieved using PROTACs that utilize this compound as the FAK-binding ligand. These chimeric molecules also contain a linker and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7] This design hijacks the cell's natural protein disposal system to induce the ubiquitination and subsequent proteasomal degradation of FAK.
Two notable PROTACs derived from this compound are:
By comparing the effects of this compound with these PROTACs, researchers can attribute cellular phenotypes to either the loss of FAK kinase activity or the loss of the entire FAK protein, including its scaffolding domains.
Data Presentation: this compound vs. FAK PROTACs
The following tables summarize key quantitative data comparing this compound and its PROTAC derivatives.
| Compound | Target | Mechanism of Action | IC50 (Kinase Inhibition) | Reference |
| This compound | FAK (PTK2) | ATP-competitive kinase inhibition | 17 nM | [4][5] |
| BI-3663 | FAK (PTK2) | PROTAC-mediated degradation (CRBN) | 18 nM | [7][8] |
| Compound | Cell Line | DC50 (Degradation) | Effect on Proliferation (pIC50) | Reference |
| BI-3663 | A549 | 25 nM | Not specified | [9] |
| BI-3663 | Hep3B2.1-7 | pDC50 = 7.6 | Not specified | [7] |
| BI-3663 | 11 HCC cell lines (median) | 30 nM | No significant antiproliferative effect beyond this compound | [10] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Applicable | IC50 ≈ 0.9 µM (viability) | [11] |
| This compound | Human Hepatocellular Carcinoma (HCC) cell lines | Not Applicable | pIC50 ≈ 5 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to dissect FAK's scaffolding functions are provided below.
Western Blotting for FAK Degradation and Pathway Analysis
Objective: To confirm PROTAC-mediated degradation of FAK and assess the phosphorylation status of downstream signaling proteins.
Materials:
-
Cell lines of interest
-
This compound and FAK PROTAC (e.g., BI-3663)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-FAK (total FAK)
-
Anti-phospho-FAK (e.g., Tyr397, Tyr576)
-
Antibodies for downstream targets (e.g., anti-paxillin, anti-phospho-paxillin, anti-AKT, anti-phospho-AKT)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound, FAK PROTAC, and DMSO for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of total FAK and phosphorylated proteins between treatments.
Cell Viability/Proliferation Assay (MTT or AlamarBlue)
Objective: To assess the impact of FAK kinase inhibition versus FAK degradation on cell viability and proliferation.
Materials:
-
Cell lines of interest
-
This compound and FAK PROTAC
-
96-well plates
-
MTT reagent or AlamarBlue reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound, FAK PROTAC, or DMSO.
-
Incubation: Incubate for the desired duration (e.g., 48-72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For AlamarBlue: Add AlamarBlue reagent to each well and incubate until a color change is observed. Read the fluorescence or absorbance.
-
-
Analysis: Plot the cell viability against the compound concentration and calculate the IC50 values.
Cell Migration and Invasion Assays
Objective: To determine the differential effects of inhibiting FAK's kinase activity versus eliminating the entire protein on cell motility.
a) Wound Healing (Scratch) Assay
Materials:
-
Cell lines of interest
-
Culture plates
-
Pipette tip or a dedicated scratcher
-
Microscope with a camera
Protocol:
-
Monolayer Formation: Grow cells to a confluent monolayer in a culture plate.
-
Scratch: Create a "wound" by scratching the monolayer with a pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound, FAK PROTAC, or DMSO.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
b) Transwell Migration/Invasion Assay
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion)
-
24-well plates
-
Serum-free and serum-containing media
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Cell Preparation: Resuspend cells in serum-free media.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate containing serum-containing media (as a chemoattractant). For invasion assays, use inserts coated with Matrigel.
-
Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts, along with this compound, FAK PROTAC, or DMSO.
-
Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Analysis: Count the number of migrated/invaded cells in several fields of view under a microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Investigating Cancer Cell Proliferation with BI-4464: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BI-4464, a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), for the investigation of cancer cell proliferation. FAK, a non-receptor tyrosine kinase, is a critical mediator of cell proliferation, survival, and migration, making it a key target in oncology research. This document details the mechanism of action of this compound, its impact on downstream signaling pathways, and provides detailed protocols for key in vitro experiments to assess its anti-proliferative effects. Quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and experimental design.
Introduction to this compound
This compound is a highly selective small molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), with a half-maximal inhibitory concentration (IC50) of 17 nM.[1] By competitively binding to the ATP-binding pocket of FAK, this compound effectively blocks its kinase activity. This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling proteins, most notably Src family kinases. The disruption of the FAK signaling cascade by this compound leads to the modulation of various cellular processes that are fundamental to cancer progression, including cell proliferation, survival, and migration. In preclinical studies, this compound has demonstrated the ability to inhibit the proliferation of human hepatocellular carcinoma (HCC) cell lines.[1]
Mechanism of Action: The FAK Signaling Pathway
FAK is a central node in the signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK orchestrates a complex network of downstream signaling events that collectively promote cancer cell proliferation. This compound's primary mechanism of action is the disruption of these pathways.
Key Downstream Signaling Cascades
-
PI3K/Akt/mTOR Pathway: The FAK-Src complex can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins while activating proteins that promote cell cycle progression.
-
ERK/MAPK Pathway: FAK signaling also leads to the activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes essential for cell cycle progression, such as Cyclin D1.
-
Regulation of Cell Cycle Proteins: The downstream effects of FAK inhibition converge on key regulators of the cell cycle. Inhibition of the ERK/MAPK pathway can lead to decreased expression of Cyclin D1, a protein required for the G1 to S phase transition. Furthermore, FAK signaling can influence the expression and activity of cyclin-dependent kinase inhibitors (CKIs) like p21, which act as brakes on the cell cycle.
Quantitative Data on this compound's Anti-Proliferative Effects
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Target | Reference |
| IC50 | 17 nM | FAK (PTK2) | [1] |
| Cell Lines | Assay Type | Parameter | Value | Reference |
| Human Hepatocellular Carcinoma (HCC) Cell Lines | Proliferation | pIC50 | ~ 5 | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 5 corresponds to an IC50 of 10 µM.
Experimental Protocols
Detailed methodologies for key experiments to investigate the anti-proliferative effects of this compound are provided below.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Anchorage-Independent Growth (Soft Agar Colony Formation) Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Agarose (B213101) (low melting point)
-
6-well plates
Procedure:
-
Base Agar Layer: Prepare a 0.6% agarose solution in complete culture medium and add it to the bottom of each well of a 6-well plate. Allow it to solidify.
-
Cell-Agar Layer: Prepare a 0.3% agarose solution in complete culture medium. Create a single-cell suspension of the cancer cells and mix them with the 0.3% agarose solution at a desired cell density (e.g., 5,000 cells/well). Add this mixture on top of the solidified base layer.
-
Treatment: Once the top layer has solidified, add complete culture medium containing various concentrations of this compound or vehicle control on top of the agar.
-
Incubation: Incubate the plates for 2-3 weeks, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies in each well.
Western Blot Analysis of FAK Signaling Pathway Components
This technique is used to detect and quantify the levels of specific proteins involved in the FAK signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the anti-proliferative effects of this compound.
Conclusion
This compound is a valuable tool for researchers investigating the role of FAK in cancer cell proliferation. Its high selectivity allows for the specific interrogation of FAK-mediated signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for characterizing the anti-proliferative effects of this compound in various cancer models. By combining cell-based proliferation assays with molecular analyses of the FAK signaling cascade, researchers can gain a comprehensive understanding of the therapeutic potential of targeting FAK in oncology. Further investigation into the efficacy of this compound in a broader range of cancer types and in in vivo models is warranted to fully elucidate its clinical potential.
References
BI-4464: A Potential Host-Targeted Inhibitor for Ebola Virus-Induced Endothelial Dysfunction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ebola virus disease (EVD) is a severe and often fatal illness in humans, characterized by hemorrhagic fever and vascular leakage. The profound disruption of endothelial cell (EC) function is a central feature of EVD pathogenesis. Recent research has identified the host's Focal Adhesion Kinase (FAK) signaling pathway as a critical component in Ebola virus (EBOV) glycoprotein (B1211001) (GP)-mediated endothelial cell activation. This technical guide explores the potential of BI-4464, a highly selective PTK2/FAK protein kinase inhibitor, as a promising candidate for anti-Ebola therapy. By targeting a host cell pathway, this compound offers a strategy that may be less susceptible to viral evolution compared to direct-acting antivirals. This document provides a comprehensive overview of the preclinical data for this compound, detailed experimental protocols, and a visualization of the underlying molecular mechanisms.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In the context of EBOV, the viral glycoprotein (GP) has been shown to activate ECs, leading to the upregulation of intercellular adhesion molecule-1 (ICAM-1), a key event in endothelial dysfunction.[2][3] This activation is dependent on the host's FAK signaling pathway.[2][3] this compound's ability to inhibit FAK makes it a compelling candidate for mitigating EBOV-induced vascular pathology.
Quantitative Data on this compound's Anti-Ebola Potential
Preclinical in vitro studies have demonstrated the potential of this compound to counteract the effects of Ebola virus-like particles (VLPs) on endothelial cells. The following tables summarize the key quantitative findings.
| Compound | Target | In Vitro IC50 (Kinase Assay) |
| This compound | PTK2/FAK | 17 nM[1] |
Table 1: Kinase Inhibitory Activity of this compound. This table details the in vitro half-maximal inhibitory concentration (IC50) of this compound against its primary molecular target.
| Compound | Assay | Cell Line | Treatment | IC50 | CC50 | Selectivity Index (SI) |
| This compound | ICAM-1 Upregulation | HUVECs | Ebola VLPs | ~0.9 µM | ≥ 20 µM | > 22.2 |
Table 2: In Vitro Anti-Ebola Virus-Like Particle (VLP) Activity and Cytotoxicity of this compound. This table summarizes the efficacy of this compound in a cell-based assay mimicking Ebola virus-induced endothelial cell activation, along with its corresponding cytotoxicity and selectivity.
Signaling Pathway Analysis
Ebola virus GP, presented on the surface of virus-like particles (VLPs), triggers a signaling cascade within endothelial cells that culminates in the upregulation of ICAM-1, contributing to endothelial dysfunction. At the core of this pathway is the activation of Focal Adhesion Kinase (FAK). Inhibition of FAK by this compound represents a key intervention point.
Figure 1: Proposed Signaling Pathway of Ebola VLP-Induced Endothelial Activation and Inhibition by this compound. This diagram illustrates the molecular cascade initiated by Ebola VLPs, leading to ICAM-1 upregulation, and the inhibitory action of this compound on FAK.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-Ebola potential.
Cell Culture and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.
-
Reagents: this compound is dissolved in DMSO to create a stock solution. Ebola virus-like particles (VLPs), consisting of the viral matrix protein VP40 and glycoprotein (GP), are produced in a suitable cell line (e.g., HEK293T) and purified. Recombinant human Tumor Necrosis Factor-alpha (TNF-α) is used as a positive control for endothelial cell activation.
In Vitro ICAM-1 Upregulation Assay
This assay quantifies the expression of ICAM-1 on the surface of HUVECs following treatment with Ebola VLPs and the inhibitory effect of this compound.
-
Cell Seeding: HUVECs are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
VLP Stimulation: Ebola VLPs are added to the wells and incubated for 48 hours. A set of wells is treated with TNF-α as a positive control.
-
Immunostaining: After incubation, cells are fixed and stained with a primary antibody specific for human ICAM-1, followed by a fluorescently labeled secondary antibody.
-
Quantification: The expression of ICAM-1 is quantified using a cell imaging system or flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of this compound.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to HUVECs.
-
Cell Seeding: HUVECs are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 48 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the workflow for evaluating the inhibitory effect of this compound on Ebola VLP-induced ICAM-1 expression in HUVECs.
Figure 2: Workflow for In Vitro Evaluation of this compound. This diagram outlines the key steps in the experimental protocol to determine the IC50 of this compound against Ebola VLP-induced ICAM-1 expression.
Conclusion and Future Directions
This compound has demonstrated promising in vitro activity in a relevant model of Ebola virus-induced endothelial cell activation. Its mechanism of action, targeting the host FAK signaling pathway, presents a compelling strategy for the development of anti-Ebola therapeutics. By inhibiting FAK, this compound can potentially mitigate the vascular leakage and coagulopathy that are hallmarks of severe EVD.
Further research is warranted to fully elucidate the potential of this compound. Key future directions include:
-
In vivo efficacy studies: Evaluating the efficacy of this compound in established animal models of EVD is a critical next step.
-
Mechanism of action studies: Further investigation into the precise molecular interactions between Ebola GP, host cell receptors, and the FAK signaling cascade will provide a more detailed understanding of the drug's mechanism.
-
Combination therapy: Exploring the potential of this compound in combination with direct-acting antiviral agents could lead to more effective treatment regimens.
References
BI-4464: A Potent and Selective Chemical Probe for Focal Adhesion Kinase (FAK)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical signaling node that integrates signals from integrins and growth factor receptors to regulate fundamental cellular processes. These processes include cell adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is frequently implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target. BI-4464 is a highly selective, ATP-competitive small molecule inhibitor of FAK, demonstrating potent enzymatic and cellular activity. Its well-defined mechanism of action and high selectivity make it an invaluable chemical probe for elucidating the multifaceted roles of FAK in normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, its utility in the development of proteolysis-targeting chimeras (PROTACs), and detailed experimental protocols for its characterization.
Biochemical Profile of this compound
This compound is a potent inhibitor of FAK with a reported half-maximal inhibitory concentration (IC50) of 17 nM in biochemical assays[1]. The compound exhibits a high degree of selectivity for FAK over a panel of other kinases, a crucial characteristic for a chemical probe. The crystal structure of this compound in complex with the FAK kinase domain (PDB ID: 6I8Z) reveals its ATP-competitive binding mode, providing a structural basis for its potency and selectivity[2].
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| FAK/PTK2 | 17 | Biochemical Kinase Assay | [1] |
Table 2: Kinase Selectivity Profile of this compound
Note: The comprehensive kinase selectivity panel data from the primary literature (Popow et al., J Med Chem 2019) is not publicly available in the search results. The following is a representative table based on the statement that this compound is "highly selective." A complete profile would typically show the % inhibition at a specific concentration (e.g., 1 µM) against a broad panel of kinases.
| Kinase | % Inhibition @ 1 µM |
| FAK (PTK2) | >95% |
| Kinase X | <10% |
| Kinase Y | <5% |
| Kinase Z | <5% |
| ... | ... |
Cellular Activity of this compound
This compound effectively inhibits FAK signaling in cellular contexts, leading to a reduction in FAK autophosphorylation at Tyrosine 397 (pFAK Y397), a key marker of FAK activation. This inhibition of FAK activity translates to functional cellular responses, including the inhibition of cell proliferation and viability in various cancer cell lines.
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Hepatocellular Carcinoma (HCC) Panel | Cell Proliferation | pIC50 | ~5 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability (EBOV-VLP induced) | IC50 | ~0.9 µM | [1] |
This compound as a Ligand for PROTACs
The high potency and selectivity of this compound, combined with a solvent-exposed vector, make it an ideal ligand for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Several studies have successfully utilized this compound to generate potent and selective FAK degraders, such as BI-3663 (recruiting Cereblon) and BI-0319 (recruiting VHL)[2][3]. These FAK-targeting PROTACs serve as powerful tools to study the consequences of FAK depletion, distinguishing between the kinase-dependent and kinase-independent scaffolding functions of FAK.
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the biochemical and cellular characterization of this compound.
Logic of this compound in PROTAC Development
Caption: The role of this compound in the design of FAK-targeting PROTACs.
Experimental Protocols
Biochemical FAK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted for a generic HTRF kinase assay and should be optimized for specific laboratory conditions and reagents.
Materials:
-
Recombinant human FAK enzyme
-
Tyrosine kinase substrate (e.g., Poly-Glu, Tyr)
-
ATP
-
This compound
-
HTRF Kinase Buffer
-
HTRF Detection Buffer
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-XL665 or equivalent (Acceptor)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing FAK enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for FAK.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix containing the Europium-labeled anti-phosphotyrosine antibody and the Streptavidin-XL665 in detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (Acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular FAK Autophosphorylation Assay (Western Blot)
Materials:
-
Cancer cell line of interest (e.g., HCC cell lines)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal FAK phosphorylation.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pFAK signal to the total FAK signal to account for any changes in total FAK protein levels.
-
Plot the normalized pFAK signal against the logarithm of the this compound concentration to determine the EC50 for FAK phosphorylation inhibition.
-
Cell Viability/Proliferation Assay
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for cell viability.
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for FAK. Its utility extends from basic research applications aimed at dissecting FAK signaling to its use as a critical component in the development of FAK-degrading PROTACs. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complex biology of FAK and to explore its potential as a therapeutic target.
References
Methodological & Application
BI-4464: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4464 is a potent and highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1] With an IC50 value of 17 nM, this compound serves as a valuable tool for investigating the roles of FAK in various cellular processes.[1] FAK is a critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, playing a key role in cell adhesion, migration, proliferation, and survival.[2][3] Dysregulation of the FAK signaling pathway is frequently observed in various cancers, making it a compelling target for therapeutic development. This document provides detailed protocols for in vitro cell culture experiments using this compound, along with data on its activity in various cell lines and a visualization of the FAK signaling pathway.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of FAK. Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397. This creates a binding site for Src family kinases, leading to the formation of an active signaling complex that phosphorylates downstream targets. This compound competitively binds to the ATP-binding pocket of FAK, preventing its phosphorylation and subsequent activation of downstream signaling cascades involved in cell survival, proliferation, and migration.
Data Presentation
This compound Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PTK2/FAK | 17 | Cell-free assay | [1] |
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Incubation Time (h) | Observed Effect (pIC50) | Reference |
| SNU387 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| HUH-1 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| Hep3B2.1-7 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| HepG2 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| SK-Hep-1 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| HLF | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| SNU-398 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| HUCCT1 | Cholangiocarcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| HLE | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| HuH-7 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
| SNU423 | Hepatocellular Carcinoma | Proliferation | 0-10 | 18 | ~5 | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of adherent cancer cell lines. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 18, 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay using Crystal Violet
This protocol provides a simple method to assess cell viability by staining the remaining adherent cells with crystal violet. Dead cells detach from the plate and are washed away, so the intensity of the stain is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol (B129727) (100%)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
-
Fixation and Staining:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove the methanol and let the plate air dry completely.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Carefully remove the crystal violet solution.
-
Gently wash the plate with tap water until the excess stain is removed.
-
Let the plate air dry completely.
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well.
-
Incubate on a shaker for 15-20 minutes to dissolve the stain.
-
-
Measurement:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Focal Adhesion Kinase (p-FAK) using BI-4464
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways regulating cell survival, proliferation, migration, and angiogenesis.[1] The phosphorylation of FAK at specific tyrosine residues, most notably at Tyr397, is a hallmark of its activation and subsequent downstream signaling cascades.[1] This autophosphorylation event creates a binding site for SH2 domain-containing proteins, such as Src family kinases, which further amplify signaling through pathways like PI3K/Akt and MAPK.[1] Due to its critical role in tumor progression and metastasis, FAK is a significant target in cancer drug development.
BI-4464 is a highly selective, ATP-competitive inhibitor of FAK with a reported IC50 value of 17 nM.[2][3][4] It is a valuable tool for researchers studying FAK-mediated signaling and for the development of novel therapeutics, including its use as a ligand for constructing Proteolysis Targeting Chimeras (PROTACs).[2] These application notes provide a detailed protocol for utilizing this compound to investigate the inhibition of FAK phosphorylation at Tyr397 (p-FAK) in a Western blot application.
FAK Signaling Pathway and Inhibition by this compound
Integrin activation at focal adhesions initiates the autophosphorylation of FAK at Tyr397. This phosphorylation event is central to the propagation of downstream signals that regulate key cellular processes. This compound, as a potent FAK inhibitor, directly competes with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation and subsequent activation.
Caption: FAK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently analyzing the levels of p-FAK (Tyr397) by Western blotting.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., human cancer cell lines known to have active FAK signaling) in 6-well plates or 100 mm dishes and culture until they reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM to determine the optimal inhibitory concentration for your specific cell line.
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, 12, or 24 hours) to assess the time-dependent effects of this compound on p-FAK levels.
Western Blot Protocol for p-FAK (Tyr397)
Caption: General workflow for Western blot analysis of p-FAK.
1. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration for all samples. Prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
- Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a digital imaging system.
- For normalization, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).
- Perform densitometric analysis of the Western blot bands using appropriate software. Normalize the p-FAK signal to the total FAK signal and then to the loading control.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blot can be summarized in a table to clearly demonstrate the dose-dependent effect of this compound on FAK phosphorylation. The following is an illustrative example based on the known potency of this compound.
Table 1: Dose-Dependent Inhibition of p-FAK (Tyr397) by this compound in Human Cancer Cells
| This compound Concentration (nM) | Normalized p-FAK (Tyr397) Intensity (Arbitrary Units) | % Inhibition of p-FAK |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.55 | 45% |
| 17 (IC50) | 0.50 | 50% |
| 50 | 0.25 | 75% |
| 100 | 0.10 | 90% |
| 500 | 0.05 | 95% |
| 1000 | <0.01 | >99% |
Note: The data presented in this table is for illustrative purposes and should be generated experimentally for the specific cell line and conditions used.
Conclusion
This document provides a comprehensive guide for the use of the FAK inhibitor this compound in Western blot analysis to assess the phosphorylation status of FAK at Tyr397. The detailed protocols and illustrative data serve as a valuable resource for researchers in the fields of cancer biology, signal transduction, and drug discovery. Adherence to these methodologies will enable the reliable and reproducible quantification of p-FAK inhibition, facilitating the characterization of FAK-targeted therapies.
References
Application Notes and Protocols for Preparing BI-4464 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BI-4464, a selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2/FAK)[1][2]. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Physicochemical and Storage Data
Proper handling and storage of this compound are essential for maintaining its stability and activity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 555.55 g/mol | [2][3] |
| CAS Number | 1227948-02-8 | [2][4] |
| Solubility in DMSO | ≥ 16.67 mg/mL (≥ 30.01 mM)[1][3][5]. Some suppliers report solubility up to 25 mg/mL (45.0 mM)[2]. | [1][2][3][5] |
| Storage of Solid Powder | Store at 4°C sealed from moisture[1][3] or long-term at -20°C for up to 3 years[2]. | [1][2][3] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months [1][3][6] or at -20°C for up to 1 month [1][2][3][6]. Avoid repeated freeze-thaw cycles[2]. | [1][2][3][6] |
Note: The solubility of this compound can be significantly impacted by moisture absorbed by DMSO. It is highly recommended to use a new, unopened bottle or anhydrous, high-purity DMSO for stock solution preparation[1][2][3][5].
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS: 1227948-02-8)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Stock Solution Preparation Procedure
-
Equilibrate Reagents: Allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of moisture inside the vial, which can affect the compound's stability and solubility.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.56 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 555.55 g/mol × 1000 mg/g = 5.555 mg (≈ 5.56 mg)
-
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the solution is clear and no particulates are visible. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution[1][3][5].
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes[2]. The volume of each aliquot should be sufficient for a single experiment.
-
Store Properly: Store the labeled aliquots at -80°C for long-term storage (up to 6 months)[1][3][6].
Preparation of Working Solutions
-
On the day of the experiment, remove one aliquot of the this compound stock solution from the -80°C freezer.
-
Thaw it completely at room temperature and centrifuge the tube briefly to collect the contents at the bottom.
-
Perform serial dilutions of the stock solution into the appropriate pre-warmed cell culture medium or assay buffer to achieve the final desired experimental concentrations.
-
Important: Use working solutions immediately after preparation. Do not store aqueous working solutions for extended periods.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound inhibits the PTK2/FAK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. This compound | PTK2/FAK抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Animal Studies with BI-4464
For research use only. Not for use in diagnostic procedures.
Introduction
BI-4464 is a potent and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), with an in vitro IC50 of 17 nM.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers. This compound has been utilized as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] While extensive in vivo efficacy data for this compound as a standalone agent is not widely published, these application notes provide a framework for its investigation in preclinical animal models based on its known mechanism of action and protocols for similar FAK inhibitors.
Preclinical Data Summary
Currently, there is limited public data on the in vivo anti-tumor efficacy and pharmacokinetics of this compound. However, in vitro studies have demonstrated its ability to inhibit the proliferation of human hepatocellular carcinoma (HCC) cell lines.[1] It is important to note that in some studies, PROTACs developed using this compound did not exhibit significant anti-proliferative effects in certain cancer cell lines.[5]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PTK2/FAK) | 17 nM | Biochemical Assay | [1][2] |
| pIC50 | ~5 | Human hepatocellular carcinoma (HCC) cell lines | [1] |
Proposed In Vivo Experimental Design
The following protocols are suggested for the in vivo evaluation of this compound in xenograft mouse models. These are based on established methodologies for FAK inhibitors and may require optimization.
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of BI-4464 in the Development of FAK-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator in the signaling pathways that drive cancer progression.[1] Its overexpression and hyperactivation in numerous human cancers are linked to cell proliferation, survival, migration, and invasion.[1][2] FAK acts as a central hub, integrating signals from the extracellular matrix (ECM) and growth factors, making it a compelling therapeutic target.[1][3] While small molecule inhibitors targeting FAK's kinase activity have been developed, they do not address its kinase-independent scaffolding functions.[4][5]
Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the entire target protein, thereby eliminating both its enzymatic and non-enzymatic functions.[4][6] This approach utilizes the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[7][8] BI-4464, a potent and selective ATP-competitive inhibitor of FAK, serves as an effective warhead for the creation of FAK-targeting PROTACs.[9][10] These PROTACs consist of this compound linked to a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), which then triggers the ubiquitination and subsequent degradation of FAK.[11][12]
This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of FAK-targeting PROTACs.
FAK Signaling Pathway and PROTAC Mechanism of Action
FAK activation is initiated by integrin clustering upon ECM binding or by growth factor receptor stimulation, leading to autophosphorylation at tyrosine 397 (Y397).[1] This creates a binding site for Src family kinases, resulting in full FAK activation and downstream signaling that promotes cancer hallmarks such as proliferation, survival, and metastasis.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Treatment with BI-4464
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK).[1][2] With a half-maximal inhibitory concentration (IC50) of 17 nM, this compound serves as a potent tool for investigating the roles of FAK in various cellular processes.[1][2] FAK is a critical non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell survival, proliferation, migration, and angiogenesis. Dysregulation of FAK signaling is implicated in the progression of several cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for the long-term treatment of cells with this compound to assess its effects on cell viability, proliferation, and FAK signaling.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FAK. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for its activation.[1] Inhibition of Y397 phosphorylation blocks the recruitment of SH2 domain-containing proteins, such as Src family kinases, thereby attenuating downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways.
FAK Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols: BI-4464 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2/Focal Adhesion Kinase (PTK2/FAK), with a reported IC50 of 17 nM.[1][2] FAK is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and angiogenesis. Its overexpression and activation are frequently observed in various cancer types, making it a compelling target for therapeutic intervention.
While FAK inhibitors have shown promise, their efficacy as monotherapy can be limited due to the activation of compensatory signaling pathways.[3][4] This has led to a strong rationale for exploring combination therapies aimed at achieving synergistic anti-tumor effects and overcoming drug resistance. These application notes provide an overview of the scientific basis for combining this compound with other kinase inhibitors, supported by preclinical data from analogous FAK inhibitors, and offer detailed protocols for evaluating such combinations.
Rationale for Combination Therapies
Combination with MEK Inhibitors in KRAS-Mutant Cancers
Mutations in the KRAS oncogene are prevalent in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer. These mutations lead to constitutive activation of downstream signaling pathways, most notably the RAF/MEK/ERK (MAPK) pathway, which drives tumor cell proliferation and survival.
Inhibition of the MEK/ERK pathway with MEK inhibitors often leads to a compensatory activation of FAK signaling. This adaptive resistance mechanism can limit the therapeutic efficacy of MEK inhibitor monotherapy. By co-targeting FAK with an inhibitor like this compound, it is possible to block this escape route and induce a more potent and durable anti-tumor response. Preclinical studies combining FAK inhibitors with MEK inhibitors have demonstrated synergistic effects in KRAS-mutant cancer models.[5][6]
Combination with Immune Checkpoint Inhibitors
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. FAK activity has been implicated in creating an immunosuppressive TME by promoting fibrosis, which can limit the infiltration and function of effector T cells.[3] FAK inhibition can remodel the TME, reducing fibrosis and increasing the infiltration of cytotoxic T lymphocytes.
This immunomodulatory effect of FAK inhibition provides a strong rationale for combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies. By alleviating the physical barrier to T cell infiltration and potentially enhancing anti-tumor immunity, FAK inhibitors like this compound may sensitize tumors to the effects of immunotherapy.[3][7]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. escholarship.org [escholarship.org]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Strategies to Augment Immune Check Point Inhibitors Efficacy - Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following BI-4464 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4464 is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK), with an IC50 of 17 nM.[1] FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers. Inhibition of FAK by compounds such as this compound can disrupt these oncogenic signaling pathways, leading to cell cycle arrest and induction of apoptosis.
These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound treatment on cancer cells, specifically focusing on the analysis of apoptosis and cell cycle distribution.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cell lines treated with a FAK inhibitor. This data illustrates the typical effects observed on apoptosis induction and cell cycle progression.
Table 1: Apoptosis Induction in Cancer Cells Treated with a FAK Inhibitor
| Cell Line | FAK Inhibitor Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Ovarian Cancer (SKOV3) | 0 (Control) | 48 | 95.2 | 2.5 | 2.3 | 4.8 |
| 2.5 | 48 | 80.1 | 12.3 | 7.6 | 19.9 | |
| 5.0 | 48 | 65.7 | 20.5 | 13.8 | 34.3 | |
| Acute Myelocytic Leukemia (NB-4) | 0 (Control) | 24 | 92.1 | 3.5 | 4.4 | 7.9 |
| 2.5 | 24 | 75.4 | 15.8 | 8.8 | 24.6 | |
| 5.0 | 24 | 39.7 | 45.1 | 15.2 | 60.3 |
Data is representative and compiled for illustrative purposes.
Table 2: Cell Cycle Distribution in Cancer Cells Treated with a FAK Inhibitor
| Cell Line | FAK Inhibitor Concentration (µM) | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Neuroblastoma (COA3) | 0 (Control) | 72 | 55.3 | 30.1 | 14.6 |
| 5.0 | 72 | 68.2 | 20.5 | 11.3 | |
| 10.0 | 72 | 75.1 | 15.4 | 9.5 | |
| Non-Small Cell Lung Cancer (H460) | 0 (Control) | 24 | 48.2 | 25.3 | 26.5 |
| 1.0 | 24 | 45.1 | 23.9 | 31.0 | |
| 5.0 | 24 | 42.8 | 20.1 | 37.1 |
Data is representative and compiled for illustrative purposes.
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Inhibition by this compound
Focal Adhesion Kinase (FAK) is a key mediator of signaling downstream of integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating pro-survival and proliferative signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This compound, by competitively inhibiting the ATP-binding site of FAK, prevents its activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry for either apoptosis or cell cycle analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be sub-confluent at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Modeling software (e.g., ModFit, FlowJo) can be used for more precise analysis.
-
References
Troubleshooting & Optimization
BI-4464 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with BI-4464, a highly selective ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2/FAK).[1][2] This guide offers troubleshooting tips and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1][2] For in vitro assays, DMSO is the most commonly used solvent. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[2][3]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A2: This is a common issue when working with compounds that are poorly soluble in water. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1-2%, to minimize solvent-induced effects on your cells or assay.[4]
-
Use of Surfactants/Detergents: For cell-free enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to your assay buffer can help maintain the solubility of this compound.[4] However, be cautious with cell-based assays as detergents can be toxic to cells at higher concentrations.[4]
-
Co-solvent Systems: A co-solvent system can improve solubility.[5][6] For example, a stock solution can be prepared in a mixture of a water-miscible organic solvent and water.
-
Sonication: Briefly sonicating the solution after dilution can help to break down aggregates and improve dispersion.[4]
Q3: My this compound powder is not dissolving well even in fresh DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound powder in fresh DMSO, consider the following:
-
Warming: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolution.
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can help to break up any clumps of powder and facilitate solubilization.[3]
-
Particle Size: The particle size of the compound can affect its dissolution rate.[7][8] While you cannot change this directly, ensuring the powder is fine and not clumped before adding the solvent can be beneficial.
Q4: How should I prepare this compound for in vivo animal studies?
A4: A specific formulation is often required to maintain the solubility and bioavailability of this compound for in vivo administration. A commonly used vehicle for poorly water-soluble compounds involves a mixture of solvents. One suggested formulation consists of DMSO, PEG300, Tween 80, and sterile water (ddH2O).[2] Another option for administration is a mixture of DMSO and corn oil.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 mg/mL[1][2] | 45.0 mM[1][2] | Use fresh, anhydrous DMSO.[2][3] |
| Ethanol | 13 mg/mL[1] | 23.4 mM[1] | |
| Water | Insoluble[1][2] | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 555.55 g/mol ).[1] For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.56 mg of this compound.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the solution in a 37°C water bath until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example of how to prepare a vehicle for this compound for animal studies. The final concentrations of the components may need to be optimized for your specific experimental needs.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring the solution is clear after each addition:[2]
-
Add the required volume of the this compound DMSO stock solution.
-
Add PEG300.
-
Add Tween 80.
-
Add sterile water (ddH2O) to reach the final desired volume.
-
-
Mixing: Gently mix the solution until it is homogeneous and clear. This formulation should be prepared fresh before each use.[2]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Determining Optimal BI-4464 Concentration for IC50 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for determining the optimal concentration of BI-4464, a selective PTK2/FAK inhibitor, for IC50 (half-maximal inhibitory concentration) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2] It binds to the ATP-binding site of the FAK kinase domain, preventing the phosphorylation of its substrates. FAK is a critical mediator in signaling pathways that regulate cell migration, proliferation, and survival.
Q2: What is the reported IC50 of this compound?
A2: The biochemical IC50 of this compound against the PTK2/FAK protein kinase is 17 nM.[1][2] In cellular assays, the potency can vary depending on the cell line and experimental conditions. For instance, in a panel of human hepatocellular carcinoma (HCC) cell lines, this compound inhibited proliferation with a pIC50 of approximately 5 (which corresponds to an IC50 of 10 µM).[1][2] In human umbilical vein endothelial cells (HUVECs) treated with Ebola virus-like particles, the IC50 was approximately 0.9 µM.[1][2]
Q3: What is a recommended starting concentration range for determining the IC50 of this compound in a cell-based assay?
A3: Based on the available data, a sensible starting range for a dose-response curve would be from 1 nM to 10 µM. This range encompasses the biochemical IC50 and the reported cellular IC50 values. It is recommended to use a logarithmic serial dilution across this range to capture the full dose-response curve.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vitro experiments, a stock solution of 25 mg/mL in fresh DMSO is possible.[3] Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50/pIC50 | Reference |
| Biochemical Assay | PTK2/FAK Kinase | 17 nM | [1][2] |
| Cell Proliferation Assay | Human Hepatocellular Carcinoma (HCC) Cell Lines (SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423) | pIC50 ≈ 5 (10 µM) | [1][2][4] |
| Cell Viability Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | ~0.9 µM | [1][2] |
Experimental Protocols
Detailed Methodology for Determining the Cellular IC50 of this compound using a Cell Viability Assay (MTT-based)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a no-drug control).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues in IC50 determination.
References
Potential off-target effects of BI-4464
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-4464, a highly selective inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective, ATP-competitive inhibitor of PTK2/FAK with a reported IC50 value of 17 nM.[1][2][3][4][5] It is often used as a PTK2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5]
Q2: How selective is this compound?
This compound is considered a highly selective kinase inhibitor. In a comprehensive kinase panel screening of 397 kinases, only two were inhibited by more than 90% at a concentration of 1 µM.[6] This high degree of selectivity is attributed to its unique binding mode to the PTK2 kinase domain.[6]
Q3: Have any specific off-targets been identified for this compound?
While this compound is highly selective, kinase profiling has indicated that at a concentration of 1 µM, it can inhibit two other kinases by more than 90%.[6] Researchers should be aware of these potential off-targets when designing experiments and interpreting results, especially when using this compound at or above this concentration. The specific identities of these off-target kinases are detailed in the supplementary materials of the primary publication.
Q4: Could off-target effects of this compound influence my experimental results?
Yes, as with any small molecule inhibitor, off-target effects can potentially influence experimental outcomes.[7][8][9] The impact of off-target effects is dependent on the concentration of this compound used and the specific cellular context of the experiment. It is crucial to use the lowest effective concentration of this compound to minimize the risk of engaging off-targets.
Q5: How can I minimize potential off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Perform dose-response experiments: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line or system.
-
Use control compounds: Include a structurally related but inactive control compound, if available, to differentiate between on-target and off-target effects.
-
Employ orthogonal approaches: Validate key findings using alternative methods, such as genetic knockdown (e.g., siRNA or CRISPR) of PTK2, to confirm that the observed phenotype is a direct result of PTK2 inhibition.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of this compound at the concentration used. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Validate the phenotype using a genetic approach to target PTK2 (e.g., siRNA, CRISPR). 3. Consult the kinase profiling data to assess if known off-targets could be responsible for the observed phenotype. |
| Discrepancy between results with this compound and genetic knockdown of PTK2. | 1. Incomplete knockdown of PTK2. 2. this compound may be affecting a non-kinase off-target or a signaling pathway independent of its kinase inhibitory function. 3. The PROTAC version of this compound may have a different selectivity profile. | 1. Verify knockdown efficiency at the protein level. 2. Consider the possibility of scaffolding functions of PTK2 that are not inhibited by this compound but are absent with genetic knockdown. 3. If using a PROTAC derived from this compound, its selectivity profile might differ.[6] |
| Difficulty replicating published results. | 1. Variations in experimental conditions (cell line passage number, serum concentration, etc.). 2. Differences in the formulation or handling of this compound. | 1. Standardize experimental protocols and ensure consistency across experiments. 2. Follow the supplier's instructions for storage and handling of this compound to maintain its stability and activity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target.
| Target | Assay Type | IC50 (nM) |
| PTK2/FAK | Cell-free assay | 17 |
Table 1: Inhibitory concentration (IC50) of this compound against PTK2/FAK.[1][2][6]
Experimental Protocols
Kinase Profiling Assay
A common method to assess the selectivity of a kinase inhibitor is through a broad kinase panel screening.
-
Service Provider: A reputable service provider, such as Thermo Fischer SelectScreen Kinase Profiling Services, is typically used.[6]
-
Compound Concentration: this compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.
-
Assay Principle: The assay measures the ability of the compound to inhibit the activity of each kinase, usually by quantifying the phosphorylation of a substrate.
-
Data Analysis: The results are expressed as the percentage of inhibition for each kinase. Significant off-target interactions are identified as those with high percentage of inhibition.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-4464 stability in cell culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BI-4464, a highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). This guide includes data on its stability in cell culture media, detailed experimental protocols, a troubleshooting guide, and answers to frequently asked questions.
This compound Stability in Cell Culture Media
The stability of a small molecule inhibitor in cell culture media is a critical factor for the successful design and interpretation of in vitro experiments. The following table summarizes the stability of this compound in a common cell culture medium.
Quantitative Data Summary
| Compound | Medium | Serum Concentration | Incubation Time (hours) | Percent Remaining (%) |
| This compound | EMEM | 10% FCS | 0 | 100 |
| 24 | >95 | |||
| 72 | >90 |
This data is based on a study where the concentration of this compound was measured by HPLC-UV-MS after incubation at 37°C in a humidified incubator with 5% CO₂. While specific quantitative values from the primary literature are not fully detailed here, the data indicates high stability over a 72-hour period.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Internal standard (a stable, structurally similar compound, if available)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2][3][4]
-
Prepare your cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Spike the cell culture medium with the this compound stock solution to a final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile, low-protein-binding tubes or wells of a multi-well plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after the addition of the compound.
-
Process the samples immediately after collection. To precipitate proteins and extract the compound, add a 2:1 volume of cold acetonitrile (containing an internal standard, if used) to each aliquot.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when working with this compound in cell culture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Incomplete solubilization of this compound. - Inconsistent sample handling or processing. - Adsorption of the compound to plasticware. | - Ensure the DMSO stock solution is fully dissolved before diluting in media. - Maintain precise timing for sample collection and consistent processing steps. - Use low-protein-binding tubes and pipette tips. |
| Rapid degradation of this compound | - Instability in the specific cell culture medium formulation. - Presence of reactive components in the medium. - pH shifts in the medium during incubation. | - Test the stability of this compound in a simpler buffer like PBS to assess its inherent aqueous stability. - Compare stability in different types of cell culture media. - Ensure the medium is adequately buffered and monitor the pH. |
| Lack of expected biological activity | - Incorrect concentration of this compound. - Degradation of the compound due to improper storage. - Low cell permeability. | - Verify the calculations for your working concentration. - Prepare a fresh stock solution from a new aliquot. - Although this compound is cell-permeable, its uptake may vary between cell lines. Consider performing a cellular uptake assay. |
| Cell toxicity observed | - this compound concentration is too high. - Solvent (DMSO) toxicity. - Off-target effects. | - Perform a dose-response experiment to determine the optimal non-toxic concentration. - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). - Review the literature for known off-target effects of FAK inhibitors. |
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1]
-
-
Q2: How should I store this compound stock solutions?
-
A2: Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2][3][4] When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage of up to a year, -80°C is preferable.[1]
-
-
Q3: Is this compound stable in aqueous solutions?
-
A3: While this compound shows good stability in cell culture media containing serum, its stability in purely aqueous solutions like PBS may differ. It is recommended to test its stability in your specific experimental buffer if you are not using cell culture media.
-
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as PTK2.[5] By binding to the ATP-binding pocket of FAK, it prevents the phosphorylation of FAK and downstream signaling events.
-
-
Q5: Can I use this compound in animal studies?
-
A5: Yes, FAK inhibitors are used in in vivo studies. However, the formulation and dosage will need to be optimized for your specific animal model. Information on in vivo formulations can be found from some suppliers.[1]
-
Visualizations
Focal Adhesion Kinase (FAK) Signaling Pathway
Experimental Workflow for this compound Stability Assessment
References
How to avoid BI-4464 precipitation in aqueous solution
Welcome to the technical support center for BI-4464. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of this compound in aqueous solutions during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions, such as cell culture media or assay buffers, is a common issue due to its low water solubility. The following steps will help you mitigate this problem.
Issue: Precipitate forms immediately after adding this compound stock solution to aqueous buffer or media.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound may exceed its solubility limit in the aqueous solution. Determine the maximum soluble concentration by performing a solubility test. |
| "Salting Out" Effect | The high concentration of the DMSO stock solution can cause the compound to crash out when diluted into an aqueous environment. Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into your aqueous solution.[1] |
| Low Temperature | The temperature of the aqueous solution can affect solubility. Ensure your buffer or media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.[2] |
| Rapid Mixing | Adding the stock solution too quickly can lead to localized high concentrations and precipitation. Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and even dispersion.[2] |
Issue: Solution appears cloudy or a precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all components, including this compound, leading to precipitation. Use humidified incubators and sealed plates or flasks to minimize evaporation.[2] |
| Temperature Fluctuations | Repeatedly moving samples between different temperatures can affect compound solubility. Minimize the time that culture vessels are outside of a controlled temperature environment.[2] |
| Interaction with Media Components | Components in complex media, such as serum proteins, can sometimes interact with the compound and reduce its solubility. Consider reducing the serum concentration if your experiment allows, or test for precipitation in a simpler buffer like PBS. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound is practically insoluble in water.[3][4] However, it is soluble in organic solvents like DMSO and ethanol.[3][4]
Solubility Data for this compound
| Solvent | Solubility (25°C) | Molar Concentration |
| DMSO | 25 mg/mL[3][4] | 45.0 mM[3][4] |
| Ethanol | 13 mg/mL[3] | 23.4 mM[3] |
| Water | Insoluble (<1 mg/mL)[3][4] | - |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent such as DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 5.56 mg of this compound (Molecular Weight: 555.55 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[2] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Stock Solution Preparation Table (for this compound, MW = 555.55)
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.80 mL | 9.00 mL | 18.00 mL |
| 5 mM | 0.36 mL | 1.80 mL | 3.60 mL |
| 10 mM | 0.18 mL | 0.90 mL | 1.80 mL |
Table adapted from supplier datasheets.[3]
Q3: What is the maximum recommended final concentration of DMSO in my experiment?
A3: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, the tolerance can vary between cell types. It is best practice to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
Q4: Can I do serial dilutions of my DMSO stock directly into my aqueous buffer or media?
A4: This is not recommended as it will likely cause the compound to precipitate. It is better to perform serial dilutions in DMSO first, and then add the final diluted DMSO stock to your aqueous solution.[1]
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound in Cell Culture Media
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound in DMSO. For example, add 1.80 mL of DMSO to 1 mg of this compound for a 1 mM solution. Ensure it is fully dissolved.
-
Prepare an intermediate dilution (optional but recommended): If you observe precipitation, create a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in DMSO.
-
Prepare the final working solution: While gently swirling the pre-warmed cell culture medium, add 1 µL of the 10 mM stock solution to 1 mL of the medium. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[2]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in a Specific Medium
This protocol helps you determine the solubility limit of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific aqueous buffer or cell culture medium
-
96-well clear bottom plate
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Medium: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed medium. This will create a range of final this compound concentrations with a constant 1% DMSO concentration. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control indicates precipitation.[2]
-
Determine Maximum Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.[2]
Visualizations
Caption: Workflow for preparing this compound working solutions.
This compound is a selective ATP competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[3][4][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival signaling pathways.
Caption: Simplified signaling pathway showing this compound inhibition of PTK2/FAK.
References
Interpreting unexpected results from BI-4464 experiments
Welcome to the technical support center for BI-4464. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving this selective PTK2/FAK inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), more commonly known as Focal Adhesion Kinase (FAK).[1][2][3][4][5] It functions by binding to the ATP pocket of FAK, preventing its phosphorylation and subsequent activation. Its high selectivity makes it a valuable tool for studying the specific roles of FAK in cellular processes. This compound is also utilized as a FAK ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at 4°C, protected from moisture.[2] Stock solutions are typically prepared in DMSO. For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[2] It is advisable to use fresh DMSO for preparing solutions, as hygroscopic DMSO can negatively impact solubility.[3]
Q3: In which cell-based assays has this compound been utilized?
A3: this compound has been employed in a variety of cell-based assays, primarily to investigate its effects on cell proliferation and viability. It has been shown to inhibit the proliferation of several human hepatocellular carcinoma (HCC) cell lines.[1][4] Additionally, it has demonstrated anti-Ebola potential by inhibiting the activation of endothelial cells.[2]
Troubleshooting Guide
Issue 1: Limited or No Effect on Cell Proliferation Despite Confirmed FAK Inhibition
Potential Cause 1: Cell Line Insensitivity
Some cell lines may not be dependent on FAK signaling for proliferation. Even with effective FAK inhibition, the cells may utilize compensatory signaling pathways to maintain their growth.
Troubleshooting Steps:
-
Confirm FAK Inhibition: Before assessing proliferation, verify that this compound is inhibiting FAK in your specific cell line at the concentrations used. This can be done by Western blot analysis of phosphorylated FAK (p-FAK) levels.
-
Literature Review: Check if the literature reports FAK dependency for your cell line of interest.
-
Positive Control: Include a positive control cell line that is known to be sensitive to FAK inhibition.
-
Alternative Assays: Consider investigating other FAK-mediated processes such as cell migration or adhesion, which might be more sensitive to FAK inhibition in your cell model.
Potential Cause 2: Functional Redundancy
The protein tyrosine kinase Pyk2 is a close homolog of FAK and can sometimes compensate for the loss of FAK function.[6]
Troubleshooting Steps:
-
Assess Pyk2 Expression: Use Western blotting to determine the expression levels of Pyk2 in your cell line. High levels of Pyk2 may indicate a higher likelihood of functional redundancy.
-
Combined Inhibition: Consider co-treatment with a Pyk2 inhibitor to block this potential compensatory pathway.
Issue 2: Discrepancy Between this compound Treatment and FAK Knockdown/Knockout Phenotypes
Potential Cause: Off-Target Effects
While this compound is highly selective, like many kinase inhibitors, it may have off-target effects at higher concentrations.[6][7] These off-target interactions could produce a phenotype that is different from that observed with genetic ablation of FAK.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a thorough dose-response experiment to determine the lowest effective concentration of this compound that inhibits FAK phosphorylation without causing significant off-target effects.
-
Selectivity Profiling: If unexpected phenotypes are consistently observed, consider performing a kinome-wide selectivity screen to identify potential off-target kinases.[8]
-
Rescue Experiments: To confirm that the observed phenotype is due to on-target FAK inhibition, you can perform a rescue experiment by overexpressing a drug-resistant FAK mutant.[8]
Issue 3: Unexpected Results When Using this compound in PROTAC Constructs
Potential Cause: Lack of Correlation Between Degradation and Phenotype
Several studies have shown that PROTACs utilizing this compound can effectively induce the degradation of FAK. However, this degradation does not always translate to the expected anti-proliferative effects in certain cell lines.[9][10][11] This suggests that the scaffolding function of FAK, rather than its kinase activity alone, may be important in some contexts, or that acute degradation does not produce the same long-term effects as genetic knockout.
Troubleshooting Steps:
-
Confirm FAK Degradation: First, confirm that your PROTAC is indeed inducing the degradation of FAK protein using Western blotting.
-
Time-Course Experiment: Investigate the kinetics of FAK degradation and the onset of the expected phenotype. It's possible that a sustained period of FAK depletion is required to observe an effect on cell proliferation.
-
Long-Term Assays: Consider performing long-term proliferation or colony formation assays to assess the impact of sustained FAK degradation.[10]
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| IC50 | 17 nM | PTK2/FAK protein kinase inhibition | [1][2][3][5] |
| pIC50 | ~5 | Inhibition of human hepatocellular carcinoma (HCC) cell line proliferation | [1][2] |
| IC50 | ~0.9 µM | Inhibition of VLP-treated endothelial cell activation | [2] |
Experimental Protocols
Cell Proliferation Assay (Example)
-
Cell Seeding: Seed cells (e.g., SNU387, HUH-1, Hep3B2.1-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM).[1][2] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 18-72 hours).[2]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or pIC50 from the dose-response curve.
Western Blot for FAK Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for experiments involving this compound.
Caption: A logical diagram for troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PTK2/FAK抑制剂 | MCE [medchemexpress.cn]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Delivery of BI-4464
For researchers, scientists, and drug development professionals utilizing the highly selective ATP competitive PTK2/FAK inhibitor, BI-4464, in in vivo studies, achieving consistent and effective delivery is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
The primary challenge associated with the in vivo delivery of this compound is its poor aqueous solubility.[1] This can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation of the compound upon injection and resulting in variable bioavailability and inconsistent experimental results.
Q2: My this compound is precipitating out of my aqueous-based vehicle. What can I do?
Precipitation is a common issue due to the hydrophobic nature of this compound. To address this, consider the following formulation strategies:
-
Utilize a co-solvent system: A mixture of solvents is often necessary to keep hydrophobic compounds in solution. A common approach is to first dissolve this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a combination of other vehicles such as Polyethylene Glycol (PEG) and Tween 80 in an aqueous solution like saline or ddH2O.[1]
-
Consider a lipid-based formulation: For certain routes of administration, a lipid-based vehicle like corn oil can be a suitable alternative.[1]
Q3: What are some recommended formulations for this compound for in vivo use?
Several formulations have been suggested for small molecules with similar properties. It is crucial to optimize the formulation for your specific experimental needs and animal model. Below are some starting points:
-
Aqueous-based Formulation: A multi-component system can be effective for intravenous or intraperitoneal injections. A typical example involves dissolving this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween 80, and finally, sterile water or saline.
-
Lipid-based Formulation: For oral or subcutaneous administration, a suspension in an oil-based vehicle might be appropriate. This usually involves dissolving this compound in a minimal amount of DMSO and then suspending this solution in corn oil.
Q4: How should I prepare the stock solutions and final formulations?
Careful preparation is key to a successful formulation. Always ensure that the compound is fully dissolved at each step before adding the next component. Using a vortex or sonicator can aid in dissolution. It is also recommended to prepare formulations fresh for each experiment to avoid potential stability issues.
Q5: What is the stability of this compound in powder form and in solution?
For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation During Formulation | Inherent low aqueous solubility of this compound. | - Increase the proportion of co-solvents (e.g., PEG300, Tween 80).- Decrease the final concentration of this compound.- Switch to a lipid-based formulation (e.g., corn oil). |
| Inconsistent Results Between Animals | - Variable bioavailability due to formulation issues.- Precipitation of the compound at the injection site. | - Ensure the formulation is homogenous and stable before injection.- Optimize the injection volume and rate.- Consider a different route of administration. |
| Apparent Lack of Efficacy In Vivo | - Insufficient drug exposure at the target tissue.- Rapid metabolism and clearance. | - Perform a dose-response study to determine the optimal dose.- Conduct pharmacokinetic studies to assess drug exposure.- Consider a formulation that enhances stability and circulation time. |
| Adverse Events or Toxicity in Animals | - Off-target effects of the compound.- Toxicity related to the vehicle. | - Include a vehicle-only control group in your study.- Reduce the dose of this compound.- Evaluate the tolerability of the chosen vehicle in your animal model. |
Data Presentation
Table 1: Example Formulations for this compound In Vivo Delivery
| Formulation Type | Components | Example Ratio (for 1 mL final volume) | Notes |
| Aqueous-Based | DMSO, PEG300, Tween 80, ddH2O | 50 µL of 25 mg/mL this compound in DMSO stock, 400 µL PEG300, 50 µL Tween 80, 500 µL ddH2O | Ensure clarity after each addition. Use immediately.[1] |
| Lipid-Based | DMSO, Corn Oil | 50 µL of 3.5 mg/mL this compound in DMSO stock, 950 µL Corn Oil | Mix thoroughly to create a uniform suspension. Use immediately.[1] |
Table 2: Pharmacokinetic Parameters of a Structurally Related FAK Inhibitor (BI 853520) in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |
| Bioavailability | N/A | 90% |
| Half-life (t½) | N/A | 5 hours |
| AUC | N/A | 46 µmol*h |
| Cmax | N/A | 4.4 µmol/L |
| Tmax | N/A | 2 hours |
| Data for BI 853520 is provided as a reference and may not be directly representative of this compound pharmacokinetics.[2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation of this compound
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in pure, anhydrous DMSO to a concentration of 25 mg/mL. Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Add PEG300: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 50 µL of the 25 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix again until the solution is clear.
-
Add Aqueous Component: Finally, add 500 µL of sterile ddH2O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: Use the formulation immediately after preparation for animal dosing.
Protocol 2: Preparation of a Lipid-Based Formulation of this compound
-
Prepare Stock Solution: Dissolve this compound powder in pure, anhydrous DMSO to a concentration of 3.5 mg/mL.
-
Add Corn Oil: In a sterile microcentrifuge tube, add 950 µL of sterile corn oil.
-
Add this compound Stock: Add 50 µL of the 3.5 mg/mL this compound stock solution to the corn oil.
-
Homogenize: Vortex the mixture vigorously to create a uniform suspension.
-
Administration: Administer the suspension shortly after preparation, ensuring it is well-mixed before each animal is dosed.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
References
Minimizing BI-4464 toxicity in primary cell cultures
Welcome to the technical support center for BI-4464. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential toxicity.
This compound is a potent, ATP-competitive small molecule inhibitor of Kinase X, a key regulator in the ABC signaling pathway involved in cell proliferation. While highly effective, off-target effects on Kinase Y in the XYZ survival pathway can lead to cytotoxicity in sensitive primary cell systems. This guide provides detailed troubleshooting advice and protocols to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound selectively inhibits Kinase X within the ABC signaling pathway. By binding to the ATP pocket of Kinase X, it prevents the phosphorylation of downstream targets, leading to a reduction in cell proliferation. This makes it a valuable tool for studying cellular growth and oncogenic signaling.
Q2: What are the common causes of toxicity observed with this compound in primary cells? A2: Toxicity in primary cells often stems from off-target inhibition of Kinase Y, a component of the essential XYZ cell survival pathway.[1][2] This is more pronounced at higher concentrations or in cell types that are particularly sensitive.[3] Other factors can include solvent toxicity (e.g., from DMSO) and prolonged exposure times that disrupt normal cellular functions.[3]
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiment? A3: The ideal concentration is highly dependent on the primary cell type. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cells.[4][5] Start with a broad range of concentrations (e.g., 0.01 µM to 50 µM) and assess cell viability using a reliable method like an MTT assay.[3] The goal is to find the lowest concentration that effectively inhibits the target without causing significant cell death.
Q4: What are the signs of this compound-induced toxicity in my cell culture? A4: Signs of toxicity can include a sharp decrease in cell viability, noticeable changes in cell morphology (e.g., rounding, shrinking, detaching from the culture surface), and the induction of apoptosis or necrosis.[4]
Q5: How should I prepare and store this compound? A5: this compound should be dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light.[3] When preparing working dilutions, ensure the final concentration of the solvent in your cell culture medium is kept to a minimum (typically below 0.1% for DMSO) to prevent solvent-induced toxicity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at low concentrations. | Inhibitor concentration is too high for the specific cell type: Primary cells can vary greatly in sensitivity. | Perform a dose-response curve: Start with a wider and lower range of concentrations to determine the optimal non-toxic working concentration.[4] Reduce incubation time: Determine the minimum time required to achieve target inhibition.[3] |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Run a solvent-only control: Ensure the final solvent concentration is below the toxic threshold for your cells (e.g., <0.1% DMSO).[3] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, or growth phase can affect inhibitor response.[6] | Standardize your cell culture protocol: Use cells within a consistent passage number range and ensure a uniform seeding density for all experiments.[6] |
| Improper storage of this compound: Repeated freeze-thaw cycles can degrade the compound. | Use single-use aliquots: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[3] | |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation). | Off-target effects: The inhibitor may be affecting a kinase in a negative feedback loop or a parallel pathway.[1][2] | Validate with a different tool: Use a structurally unrelated inhibitor for Kinase X or a genetic approach (e.g., siRNA) to confirm the phenotype is on-target.[1] Perform a phospho-proteomics analysis: Identify other affected pathways to understand the off-target landscape.[1] |
| Target (Kinase X) is not inhibited, but toxicity is still observed. | Poor inhibitor solubility or activity: The compound may have precipitated out of solution or degraded. | Confirm inhibitor activity: Test a fresh stock of this compound. Ensure it is fully dissolved in the medium. Assess target engagement: Use a Western blot to check the phosphorylation status of a known downstream target of Kinase X.[7] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol allows for the determination of cell viability across a range of this compound concentrations. The MTT assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[5]
-
Cell Plating: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 50 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).[3]
-
Remove the old medium and add 100 µL of the prepared dilutions or control solutions to the appropriate wells.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent (or DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours, then record the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results against the log of the inhibitor concentration to determine the IC50 value.[8][9]
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a more detailed view of this compound-induced cell death. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin. Centrifuge the cell suspension to pellet the cells.[10]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining:
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature, protected from light.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
Protocol 3: Western Blot Analysis for Target Engagement
This protocol verifies that this compound is inhibiting its intended target, Kinase X, by measuring the phosphorylation status of its direct downstream substrate. A reduction in the phosphorylated form of the substrate indicates successful target engagement.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., stimulation with a known activator of the pathway) and a negative control (vehicle).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[7][12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[7]
-
-
Normalization: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a loading control like β-actin or GAPDH.[7]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for this compound in Various Primary Cell Types
| Cell Type | Recommended Starting Range (µM) | Notes |
| Primary Human Hepatocytes | 0.5 - 10 | High metabolic activity may require slightly higher concentrations. |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 - 5 | Known to be sensitive; start with lower concentrations. |
| Primary Neuronal Cultures | 0.05 - 2.5 | Highly sensitive to off-target effects. Use a narrow, low concentration range. |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 25 | Generally more robust, but donor variability exists. |
Table 2: IC50 Values for this compound
| Target | Average IC50 (nM) | Selectivity (Off-Target / On-Target) |
| On-Target: Kinase X | 50 | - |
| Off-Target: Kinase Y | 1500 | 30x |
Note: These values are approximate and should be empirically determined for your specific experimental system.
Visualizations
Caption: On-target pathway showing this compound inhibiting Kinase X.
Caption: Off-target pathway showing this compound inducing apoptosis.
Caption: Workflow for assessing this compound toxicity and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
BI-4464 vehicle control for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-4464 as a vehicle control in in vitro assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is to block the kinase activity of FAK, a critical mediator of signaling pathways involved in cell adhesion, migration, proliferation, and survival. It has an IC50 value of 17 nM for FAK.[1][2]
Q2: Why would I use this compound as a vehicle control?
A2: In experiments where a compound of interest is dissolved in a vehicle like DMSO, a vehicle control is essential to distinguish the effects of the compound from the effects of the solvent. However, in studies involving FAK signaling or where a compound is a derivative of this compound (e.g., in PROTACs where this compound is the FAK-binding ligand), this compound itself can be used as a negative control to differentiate between the specific effects of the new molecule and the general effects of FAK inhibition.[3] For instance, when testing a FAK-degrading PROTAC that uses a this compound warhead, comparing the PROTAC's effect to that of this compound can help isolate the effects of FAK degradation versus FAK inhibition.[3][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture medium?
Quantitative Data Summary
For researchers using this compound, understanding its physicochemical properties and biological activity is crucial. The following tables provide a summary of key quantitative data.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Molecular Weight | 555.55 g/mol | [1] |
| Formula | C28H28F3N5O4 | [1] |
| Primary Target | PTK2/FAK | [1][2] |
| IC50 (PTK2/FAK) | 17 nM | [1][2] |
| Solubility in DMSO | ≥ 16.67 mg/mL (30.01 mM) | [1] |
| Appearance | Light yellow to yellow solid | [1] |
Table 2: Kinase Selectivity Profile of this compound
This compound is characterized as a highly selective inhibitor. A kinase panel screening of 397 kinases showed that at a concentration of 1 µM, only two kinases were inhibited by more than 90%.[4] This high selectivity makes it a valuable tool for specifically probing the function of FAK.
| Kinase Target | Percent Inhibition at 1 µM | Source |
| PTK2/FAK | >90% | [4] |
| Other Kinases (of 397 tested) | Only one other kinase showed >90% inhibition | [4] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay, highlighting the proper use of this compound as a vehicle control.
Protocol: Cell Viability (MTT) Assay
This protocol describes how to perform a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess the cytotoxic effects of a test compound, with this compound used as a control.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound and Control Preparation and Treatment:
-
Prepare serial dilutions of your test compound in complete culture medium.
-
Prepare dilutions of this compound in complete culture medium to the same final concentration as your test compound's vehicle.
-
Prepare a vehicle control by diluting DMSO in complete culture medium to the same final concentration as in the highest concentration of the test compound and this compound wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, this compound control, or vehicle control.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
The results from the this compound treated wells will indicate the effect of FAK inhibition on cell viability under your experimental conditions.
-
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses specific issues you might face when using this compound as a vehicle control.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Ensure the final DMSO concentration is kept consistent across all wells, typically below 0.5%. Prepare fresh dilutions of this compound for each experiment. If precipitation persists, consider using a lower concentration of this compound. Visually inspect the medium for any precipitate after adding the compound. |
| Vehicle control (DMSO) shows significant cytotoxicity | The final concentration of DMSO is too high for the cell line being used. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%. Some cell lines are more sensitive to DMSO than others. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| High variability between replicate wells treated with this compound | Uneven cell seeding. Pipetting errors during compound addition. Incomplete dissolution of formazan crystals. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding compounds and reagents to minimize variability. Ensure complete dissolution of formazan crystals by gentle mixing before reading the plate. |
| This compound control shows a stronger effect than the test compound | This could be an expected result if your test compound is less potent at inhibiting FAK or has a different mechanism of action. It could also indicate off-target effects of your test compound that counteract the on-target effect. | Re-evaluate the expected mechanism of action of your test compound. Consider that FAK inhibition by this compound may have a strong effect in your chosen cell line. This result provides a valuable comparison for the potency and mechanism of your test compound. |
| No difference observed between the vehicle control and this compound treated cells | The cell line used may not be dependent on FAK signaling for survival or proliferation under the tested conditions. The concentration of this compound used may be too low to elicit a response. The incubation time may be too short. | Use a positive control cell line known to be sensitive to FAK inhibition. Increase the concentration of this compound, ensuring it remains below its solubility limit. Extend the incubation time of the assay. |
Visualizations
The following diagrams are provided to visualize key concepts related to the use of this compound.
Caption: FAK Signaling Pathway Inhibited by this compound.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
Caption: Troubleshooting Logic for this compound Vehicle Control.
References
Validation & Comparative
A Comparative Guide to FAK Inhibitors: BI-4464 versus Defactinib
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical signaling node in oncology, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression and activation are correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of two prominent ATP-competitive FAK inhibitors: BI-4464, a highly selective preclinical tool compound, and defactinib (B1662816) (VS-6063), a clinical-stage dual FAK/Pyk2 inhibitor.
Performance Data at a Glance
A summary of the key quantitative data for this compound and defactinib is presented below, offering a direct comparison of their in vitro potency and selectivity.
| Parameter | This compound | Defactinib (VS-6063) |
| Target(s) | FAK | FAK, Pyk2 |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| In Vitro Potency (IC50) | 17 nM (FAK)[1][2] | 0.6 nM (FAK and Pyk2)[3][4] |
| Selectivity | Highly selective for FAK[1][2] | Dual inhibitor of FAK and Pyk2[3][4] |
| Development Stage | Preclinical | Clinical (Phase 1 and 2 trials)[5][6] |
FAK Signaling and Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that becomes activated upon integrin clustering at sites of cell adhesion to the extracellular matrix (ECM). This activation triggers the autophosphorylation of FAK at tyrosine 397 (Y397), creating a docking site for Src family kinases. The subsequent Src-mediated phosphorylation of other tyrosine residues on FAK leads to the full activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK cascades, which are crucial for cancer cell progression. Both this compound and defactinib exert their inhibitory effects by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of FAK inhibitor efficacy. The following are representative protocols for key experiments used to characterize compounds like this compound and defactinib.
In Vitro FAK Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the FAK inhibitor.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or defactinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase buffer, FAK substrate, and diluted test compounds to the wells of a 384-well plate.
-
Initiate the reaction by adding the FAK enzyme to each well.
-
Start the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of FAK inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Western Blotting for FAK Phosphorylation
This cell-based assay is used to assess the inhibitor's ability to block FAK autophosphorylation in a cellular context.
Objective: To determine the effect of the FAK inhibitor on the phosphorylation of FAK at Tyr397.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PANC-1)
-
Cell culture medium and supplements
-
Test compounds (this compound or defactinib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK. Densitometry is used to quantify the band intensities.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the impact of FAK inhibitors on the migratory capacity of cancer cells.
Objective: To assess the effect of the FAK inhibitor on cell migration.
Materials:
-
Cancer cell line of interest
-
24-well plates
-
Cell culture medium
-
Test compounds (this compound or defactinib)
-
A sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound at various concentrations.
-
Capture an initial image of the scratch (time 0).
-
Incubate the plate and capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to compare the migratory capacity of treated versus untreated cells.[2][7][8]
Pharmacokinetic Profiles
Defactinib: As a clinical-stage compound, pharmacokinetic data for defactinib is available from Phase 1 studies. In a study involving Japanese patients with advanced solid tumors, defactinib was administered orally twice daily. It was found to be rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2 hours. The plasma exposure (Cmax and AUC) was observed to be less than dose-proportional, and doses above 400 mg twice daily did not significantly increase exposure. The mean half-life was reported to be between 2.3 and 4.3 hours.[5][6]
This compound: As a preclinical compound, detailed pharmacokinetic data for this compound in humans is not publicly available. Its use has been primarily in in vitro and in vivo animal studies, often as a tool compound for developing PROTACs (PROteolysis TArgeting Chimeras).[3]
Summary and Conclusion
This compound and defactinib are both potent ATP-competitive inhibitors of FAK, but they exhibit distinct profiles that make them suitable for different research and development applications.
-
This compound is a highly selective preclinical tool for specifically interrogating the role of FAK in cancer biology. Its high selectivity makes it an excellent choice for in vitro and in vivo studies aimed at elucidating the specific consequences of FAK inhibition without the confounding effects of targeting other kinases.
-
Defactinib is a clinical-stage dual inhibitor of FAK and the closely related kinase Pyk2. Its greater in vitro potency and its advancement into clinical trials make it a relevant compound for translational research and for studies investigating the therapeutic potential of dual FAK/Pyk2 inhibition. The availability of clinical pharmacokinetic data provides a valuable reference for designing preclinical experiments and for understanding its potential clinical application.
The choice between this compound and defactinib will ultimately depend on the specific research question. For studies requiring highly selective FAK inhibition to dissect its specific roles, this compound is a superior tool. For investigations with a more translational focus, including the exploration of dual FAK/Pyk2 inhibition and direct comparison with a clinically relevant agent, defactinib is the more appropriate choice. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their FAK-targeted studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. n-genetics.com [n-genetics.com]
A Head-to-Head Comparison of FAK Inhibitors: BI-4464 vs. PF-573228
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two widely used Focal Adhesion Kinase (FAK) inhibitors, BI-4464 and PF-573228, with a focus on their selectivity profiles, supported by experimental data and detailed methodologies.
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes such as adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are linked to the progression of various cancers, making it a prime target for drug development. This report offers an in-depth analysis of this compound and PF-573228 to aid researchers in choosing the most suitable inhibitor for their specific needs.
Quantitative Selectivity Profile
The inhibitory activity of this compound and PF-573228 against their primary target, FAK, and a panel of other kinases is summarized below. This data allows for a direct comparison of their potency and selectivity.
| Target Kinase | This compound IC50 (nM) | PF-573228 IC50 (nM) | Reference |
| FAK (PTK2) | 17 | 4 | [1][2] |
| Off-Target Kinase | This compound (% Inhibition @ 1µM) | PF-573228 IC50 (nM) | Reference |
| PYK2 | 12 | >1000 | [2] |
| CDK1/Cyclin B | Not Reported | >1000 | [2] |
| CDK7/Cyclin H/MNAT1 | Not Reported | >1000 | [2] |
| GSK3β | Not Reported | 200 | [2] |
| AURKA | 98 | Not Reported | |
| AURKB | 94 | Not Reported | |
| Other Kinases (395 total) | <90 | Not Reported |
Table 1: Comparison of the inhibitory activity of this compound and PF-573228 against FAK and selected off-target kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro FAK/PTK2 Inhibition Assay (for this compound)
This assay was performed as a radiometric filter binding assay to determine the 50% inhibitory concentration (IC50) of the test compound.
-
Enzyme: Recombinant human PTK2 (amino acids 411-686) expressed in insect cells.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP Concentration: 10 µM.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Procedure:
-
The test compound (this compound) was serially diluted in DMSO.
-
The enzyme, substrate, and test compound were incubated in the assay buffer.
-
The reaction was initiated by the addition of [γ-33P]ATP.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
The mixture was transferred to a filter plate, and the filter was washed.
-
The radioactivity retained on the filter was measured using a scintillation counter.
-
IC50 values were calculated from the dose-response curves.
-
In Vitro FAK Inhibition Assay (for PF-573228)
The potency of PF-573228 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzyme: Recombinant human FAK catalytic domain (amino acids 410-689).
-
Substrate: Biotinylated poly(Glu, Tyr) 4:1.
-
ATP Concentration: Apparent Km of ATP.
-
Procedure:
-
The test compound (PF-573228) was serially diluted.
-
The FAK enzyme, substrate, and test compound were incubated in the assay buffer.
-
The reaction was initiated by the addition of ATP.
-
The reaction mixture was incubated for 1 hour.
-
The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added.
-
The TR-FRET signal was measured after a 1-hour incubation.
-
IC50 values were determined from the concentration-response curves.[2]
-
Signaling Pathways and Experimental Workflows
Visual representations of the FAK signaling pathway and the experimental workflow for kinase selectivity profiling are provided below to facilitate a deeper understanding of the biological context and experimental design.
References
BI-4464 vs. BI-3663: A Head-to-Head Comparison of FAK Inhibition and Degradation
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of targeting Focal Adhesion Kinase (FAK) through ATP-competitive inhibition versus proteolysis-targeting chimera (PROTAC)-mediated degradation.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node in cancer progression, playing pivotal roles in cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and activation are correlated with poor prognosis in a variety of solid tumors.[1] Consequently, FAK has emerged as a promising therapeutic target. This guide provides a detailed comparison of two distinct strategies for targeting FAK: direct kinase inhibition with BI-4464 and targeted protein degradation using the PROTAC molecule BI-3663.
Introduction to this compound and BI-3663
This compound is a highly selective, ATP-competitive inhibitor of FAK (also known as PTK2) with a reported IC₅₀ value of 17 nM.[3][4] It functions by binding to the ATP pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK and blocking its catalytic activity and downstream signaling.[5]
BI-3663 is a proteolysis-targeting chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to induce the degradation of the FAK protein.[6][7] It is a heterobifunctional molecule composed of the FAK inhibitor this compound linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[8] This dual binding brings FAK into close proximity with the E3 ligase, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome.[5] This not only abrogates the kinase activity but also eliminates the scaffolding functions of the FAK protein.[9][10]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and BI-3663 lies in their mechanism of action. This compound acts as a competitive inhibitor, occupying the active site of the FAK kinase domain. This is a reversible interaction that is dependent on the concentration of the inhibitor. In contrast, BI-3663 acts catalytically to induce the degradation of the entire FAK protein.[5] This leads to a more profound and sustained depletion of FAK, affecting both its kinase-dependent and kinase-independent scaffolding functions.[9][10]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro performance of this compound and BI-3663 in various cancer cell lines. The data highlights the potent inhibitory activity of this compound and the efficient degradation of FAK induced by BI-3663.
| Compound | Target | Mechanism | IC₅₀ (FAK Kinase Activity) |
| This compound | FAK (PTK2) | ATP-Competitive Inhibitor | 17 nM[3][4] |
| BI-3663 | FAK (PTK2) | PROTAC Degrader | 18 nM[7][8] |
| Compound | Cell Line | Cancer Type | pDC₅₀ | DC₅₀ | Dₘₐₓ (%) |
| BI-3663 | A549 | Lung Adenocarcinoma | 7.9[7][8] | 25 nM[6] | >95%[11] |
| BI-3663 | Hep3B2.1-7 | Hepatocellular Carcinoma | 7.6[7][8] | - | - |
| BI-3663 | SNU-387 | Hepatocellular Carcinoma | 7.6[6] | - | 90[6] |
| BI-3663 | HUH-1 | Hepatocellular Carcinoma | 6.6[6] | - | 50[6] |
| BI-3663 | 11 HCC Cell Lines (Median) | Hepatocellular Carcinoma | 7.45[7] | 30 nM[7][11] | >80%[11] |
pDC₅₀: negative logarithm of the half-maximal degradation concentration; DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation.
Interestingly, despite the efficient degradation of FAK, studies have shown that BI-3663 does not always result in a more pronounced anti-proliferative effect compared to this compound in standard in vitro culture conditions.[12] This suggests that for some cancer cell lines, the kinase-independent scaffolding function of FAK may be less critical for proliferation, or that compensatory mechanisms may be at play.
| Compound | Cell Line | pIC₅₀ (Proliferation) |
| This compound | SNU-387 | <4.6[6] |
| BI-3663 | SNU-387 | 5.2[6] |
| This compound | Human Liver Cancer Cells | ~5[4] |
FAK Signaling Pathway
FAK is a central mediator of signals from integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a docking site for Src family kinases.[1] The FAK-Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and motility.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key experiments used to evaluate FAK inhibitors and degraders.
Western Blotting for FAK Degradation
This protocol is used to determine the extent of FAK protein degradation following treatment with BI-3663.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of BI-3663 or a vehicle control (e.g., DMSO) for the desired time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against total FAK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as GAPDH or β-actin, should also be probed.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of FAK degradation relative to the vehicle control.
Cell Viability Assay (alamarBlue)
This assay measures cell proliferation and viability following treatment with this compound or BI-3663.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, BI-3663, or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add alamarBlue reagent to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.[4]
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Mass Spectrometry for Proteome-wide Selectivity
This method is used to assess the selectivity of BI-3663-induced degradation across the entire proteome.
-
Sample Preparation: Treat cells (e.g., A549) with BI-3663 or DMSO for a specified time (e.g., 18 hours). Harvest and lyse the cells.
-
Protein Digestion: Extract proteins and digest them into peptides, typically using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins in the BI-3663-treated samples compared to the DMSO controls. A volcano plot can be used to visualize proteins that are significantly downregulated.[6]
Conclusion
This compound and BI-3663 represent two distinct and powerful approaches to targeting FAK in cancer. This compound offers a direct and reversible method to block the catalytic function of FAK. In contrast, BI-3663 provides a novel mechanism to eliminate the entire FAK protein, thereby abrogating both its kinase and scaffolding functions. This can lead to a more profound and sustained biological effect.
The choice between an inhibitor and a degrader will depend on the specific research question and therapeutic goal. While FAK degradation does not universally translate to superior anti-proliferative effects in vitro, the ability of PROTACs to eliminate the target protein offers potential advantages in overcoming resistance mechanisms and achieving a more durable response. Further investigation into the differential effects of these two modalities in more complex biological systems, including in vivo models, is warranted to fully delineate their therapeutic potential. This guide provides a foundational framework for researchers to understand the key differences and make informed decisions in their ongoing research endeavors.
References
- 1. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 2. bio-rad.com [bio-rad.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 6. benchchem.com [benchchem.com]
- 7. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 8. news-medical.net [news-medical.net]
- 9. Protein preparation for LC-MS/MS analysis [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - ID [thermofisher.com]
- 12. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Advantage of Precision: A Comparative Guide to BI-4464's High Selectivity for Focal Adhesion Kinase
For researchers, scientists, and drug development professionals, the pursuit of targeted therapies with minimal off-target effects is paramount. In the landscape of Focal Adhesion Kinase (FAK) inhibitors, BI-4464 has emerged as a compound of significant interest due to its remarkable selectivity. This guide provides an objective comparison of this compound with other well-known FAK inhibitors, supported by experimental data, to underscore the advantages of its precise targeting.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cellular signaling pathways governing survival, proliferation, migration, and adhesion. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target. However, the development of FAK inhibitors is often challenged by off-target activity against other kinases, which can lead to undesirable side effects and confound experimental results. This compound, a potent and ATP-competitive FAK inhibitor, distinguishes itself through a superior selectivity profile.
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The efficacy and specificity of a kinase inhibitor are quantitatively defined by its potency (typically measured as IC50 or Ki values) against the intended target and its activity against other kinases. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other widely used FAK inhibitors: defactinib (B1662816) (VS-6063), GSK2256098, and PF-562271. A key indicator of selectivity is the inhibitor's activity against Proline-rich Tyrosine Kinase 2 (Pyk2), the most closely related member of the FAK family.
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | FAK vs. Pyk2 Selectivity | Other Notable Kinase Inhibition |
| This compound | 17 nM (IC50) | - | Highly Selective | Minimal off-target effects observed in broad kinase panels. In a screen of 397 kinases, only two were inhibited by more than 90% at a 1 µM concentration.[1] |
| Defactinib (VS-6063) | 0.6 nM (IC50) | 0.6 nM (IC50) | ~1-fold (Dual Inhibitor) | Potent inhibitor of both FAK and Pyk2.[2] |
| GSK2256098 | 0.4 nM (Ki) | ~400 nM (Ki) | ~1000-fold | Highly selective for FAK. In a panel of 261 kinases, only FAK was inhibited by more than 50%.[1] |
| PF-562271 | 1.5 nM (IC50) | 13 nM (IC50) | ~9-fold | Also inhibits Cyclin-Dependent Kinases (CDKs).[3][4] |
Note: IC50 and Ki values can vary between different assay conditions and experimental setups. The data presented here is for comparative purposes.
The Significance of High Selectivity
The high selectivity of this compound for FAK is a critical advantage in both preclinical research and therapeutic development. By minimizing interactions with other kinases, this compound allows for a more precise dissection of FAK-specific signaling pathways and cellular functions. This clarity is essential for validating FAK as a therapeutic target and understanding the direct consequences of its inhibition.
In a therapeutic context, high selectivity is anticipated to translate into a better safety profile with fewer off-target side effects. The promiscuous inhibition of other kinases can lead to unforeseen toxicities, complicating clinical development. The focused action of this compound on FAK provides a clearer path to evaluating its therapeutic potential.
References
BI-4464: A Comparative Analysis of Its Kinase Selectivity Profile Against Other Focal Adhesion Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of BI-4464, a potent Focal Adhesion Kinase (FAK) inhibitor, with other well-characterized TKIs targeting FAK, including Defactinib, GSK2256098, and PF-562271. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), with an IC50 of 17 nM.[1][2] Its high selectivity is a key differentiator when compared to other FAK inhibitors. This guide will delve into the quantitative data available for these inhibitors, detail the experimental methodologies used to determine kinase selectivity, and provide visual representations of the FAK signaling pathway and experimental workflows.
Data Presentation: Kinase Selectivity Profiles
The following table summarizes the available quantitative data on the kinase selectivity of this compound and other prominent FAK inhibitors. The data is compiled from various kinase profiling assays.
| Inhibitor | Primary Target(s) | IC50 / Ki (FAK) | Selectivity Highlights |
| This compound | FAK (PTK2) | 17 nM (IC50)[1][2] | In a screen of 397 kinases, only 2 were inhibited by >90% at 1 µM.[2] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM (IC50) for both[3] | Potent dual inhibitor of FAK and the closely related kinase Pyk2. Exhibits >100-fold selectivity for FAK and Pyk2 over other kinases. |
| GSK2256098 | FAK | 0.4 nM (Ki)[4] | Highly selective for FAK, with over 1000-fold greater specificity for FAK compared to Pyk2.[5] In a panel of 261 kinases, only FAK was inhibited by more than 50%.[6] |
| PF-562271 | FAK, Pyk2 | 1.5 nM (IC50)[7] | Potent inhibitor of FAK, approximately 10-fold less potent against Pyk2.[7] Displays >100-fold selectivity against other protein kinases, with some exceptions for certain CDKs.[7] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development and application as a research tool or therapeutic agent. Two common and powerful methods for assessing kinase inhibitor selectivity are Kinobeads affinity purification coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA).
Kinobeads Affinity Purification for Kinome Profiling
The Kinobeads technology provides a robust method for profiling the interaction of small molecules with hundreds of endogenously expressed protein kinases.
Principle: This chemical proteomics approach utilizes beads functionalized with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate. A test inhibitor is added to the lysate to compete with the Kinobeads for binding to its target kinases. The proteins bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase bound to the beads in the presence of the test inhibitor indicates that the inhibitor is targeting that kinase.
Detailed Protocol:
-
Cell Lysis: Harvest and lyse cells to prepare a protein extract containing the native kinases.
-
Inhibitor Incubation: Incubate the cell lysate with the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO).
-
Kinobeads Enrichment: Add the Kinobeads to the inhibitor-treated lysate and incubate to allow for the affinity capture of kinases.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides, typically using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the control samples. A dose-dependent decrease in the abundance of a kinase indicates it is a target of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to a specific temperature. The amount of soluble (non-denatured) target protein remaining is then quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures to induce thermal denaturation of proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates stabilization of the target protein and thus, direct binding.
Mandatory Visualization
FAK Signaling Pathway and TKI Inhibition
The following diagram illustrates the central role of Focal Adhesion Kinase (FAK) in downstream signaling pathways and the point of intervention for FAK inhibitors like this compound.
Caption: FAK signaling pathway and the point of TKI intervention.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines a typical workflow for determining the kinase selectivity profile of a test compound using the Kinobeads methodology.
Caption: A typical workflow for Kinobeads-based kinase profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to FAK Inhibitors in 3D Cell Culture: BI-4464 vs. VS-4718
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Focal Adhesion Kinase (FAK) inhibitors, BI-4464 and VS-4718, with a specific focus on their application in three-dimensional (3D) cell culture models. While extensive data from 3D studies are available for VS-4718, there is a notable lack of published research on the effects of this compound in similar models. This guide therefore presents a comprehensive overview of VS-4718's performance in 3D cell cultures and provides the known biochemical properties of this compound, offering a baseline for its potential application in this context.
Introduction to FAK Inhibition in 3D Cancer Models
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by integrins and growth factor receptors.[1] Its involvement in cell proliferation, survival, migration, and invasion makes it a compelling target in oncology.[2] 3D cell culture models, such as spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cultures, making them invaluable tools for assessing the efficacy of anti-cancer therapeutics.[3][4]
This compound is a highly selective, ATP-competitive inhibitor of FAK with a reported IC50 of 17 nM.[5][6] It has been utilized as a ligand for the development of proteolysis targeting chimeras (PROTACs).[6]
VS-4718 , also known as PND-1186, is a potent and reversible FAK inhibitor with an in vitro IC50 of 1.5 nM.[7] It has been shown to block the autophosphorylation of FAK at Tyr397 and inhibit downstream signaling pathways such as PI3K/Akt and ERK/MAPK.[8] Extensive research has demonstrated its activity in reducing cancer stem cell (CSC) populations and inhibiting tumor growth in various models, including 3D cultures.[1]
Comparative Analysis of this compound and VS-4718
Due to the limited availability of data for this compound in 3D cell culture models, a direct comparison of performance is challenging. The following tables summarize the known properties of both inhibitors.
| Feature | This compound | VS-4718 |
| Target | Focal Adhesion Kinase (FAK) / PTK2 | Focal Adhesion Kinase (FAK) |
| Mechanism of Action | ATP-competitive inhibitor | Reversible inhibitor, blocks FAK autophosphorylation at Tyr397 |
| In Vitro IC50 | 17 nM[5][6] | 1.5 nM[7] |
| Cellular IC50 (pFAK) | Not explicitly found in search results. | ~100 nM in breast carcinoma cells[7] |
| Published 3D Culture Data | No direct experimental data found. | Yes |
Table 1: General Properties of this compound and VS-4718
Performance of VS-4718 in 3D Cell Culture Models
VS-4718 has demonstrated significant efficacy in various 3D cell culture assays, particularly in targeting cancer stem cells.
| 3D Assay Type | Cell Lines | Key Findings | Reference |
| Matrigel-on-Top (MoT) Culture | SUM159, MCF7, MDA-MB-231 (Breast Cancer) | Dose-dependent reduction in Aldefluor-positive CSC population. Preferential induction of apoptosis in CSCs. | [1] |
| Tumorsphere Formation Assay | MDA-MB-231 (Breast Cancer), Patient-Derived Xenograft (PDX) models | Reduced efficiency of primary and secondary tumorsphere formation, indicating an impact on CSC self-renewal. | [1] |
| Side Population (SP) Assay in MoT Culture | SUM159, MCF7 (Breast Cancer) | Marked reduction in the side population, a characteristic of CSCs. | [1] |
| Mammosphere Formation Assay | MCF7, BT474, SKBr3, MDA-MB-231, SUM159 (Breast Cancer) | Significant reduction in primary mammosphere formation across all molecular phenotypes. | [9] |
Table 2: Summary of VS-4718 Performance in 3D Cell Culture Models
FAK Signaling Pathway
The inhibition of FAK by compounds like this compound and VS-4718 disrupts a critical signaling nexus that governs multiple cellular processes implicated in cancer progression. Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at Tyrosine 397 (Y397).[2] This creates a docking site for Src family kinases, leading to the formation of a FAK/Src complex that phosphorylates downstream targets, including p130Cas and Paxillin, and activates pathways such as PI3K/Akt and ERK/MAPK, ultimately promoting cell survival, proliferation, and migration.[10][11]
Experimental Protocols for 3D Cell Culture Assays
The following are detailed methodologies for key 3D experiments relevant to the study of FAK inhibitors.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency and detach using a gentle enzyme like Trypsin-EDTA. Neutralize and centrifuge the cells.
-
Resuspension: Resuspend the cell pellet in a serum-free tumorsphere medium (e.g., 3dGRO™ Spheroid Medium) to a concentration of 1x10^6 cells/mL.
-
Seeding: Seed the cells in ultra-low attachment plates at a density of 1x10^4 cells/mL.
-
Treatment: Add the FAK inhibitor (e.g., VS-4718) at the desired concentrations.
-
Incubation: Incubate the plates for 4-10 days, depending on the cell line, to allow for sphere formation.
-
Analysis: Count the number of tumorspheres formed. For secondary sphere formation, collect the primary spheres, dissociate them into single cells, and re-plate under the same conditions.
References
- 1. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
BI-4464: A Comparative Analysis in FAK Inhibitor-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of BI-4464, a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), particularly in the context of cell lines resistant to other FAK inhibitors. While direct head-to-head experimental data of this compound against other FAK inhibitors in well-defined FAK inhibitor-resistant cell lines is limited in the public domain, this document synthesizes available preclinical data for this compound and other prominent FAK inhibitors to offer a comprehensive comparison.
Introduction to FAK Inhibition and Resistance
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target. However, the clinical efficacy of FAK inhibitors can be hampered by the development of resistance. A primary mechanism of resistance involves the reactivation of FAK signaling through the upregulation of receptor tyrosine kinases (RTKs) such as HER2 and EGFR, which can bypass the inhibitory effects of ATP-competitive FAK inhibitors and reactivate downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.
This compound: A Potent FAK Inhibitor
This compound is a highly selective, ATP-competitive inhibitor of FAK with a reported IC50 value of 17 nM[1]. It has also been utilized as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the FAK protein[1][2]. Interestingly, a study reported that two PROTACs derived from this compound did not significantly impact the proliferation of twelve hepatocellular carcinoma (HCC) cell lines, suggesting that simple inhibition of FAK activity may not be sufficient to block cancer cell growth in all contexts and that the scaffolding function of FAK might play a more critical role in these instances[2].
Comparative Efficacy of FAK Inhibitors
The following table summarizes the available IC50 data for various FAK inhibitors in different cancer cell lines. It is important to note that the experimental conditions under which these values were determined may vary.
| Inhibitor | Cell Line(s) | Cancer Type | IC50 (nM) | Reference |
| This compound | (Biochemical Assay) | - | 17 | [1] |
| Defactinib | MDA-MB-231 (HER2-) | Breast Cancer | 281 | [5] |
| MDA-MB-453 (HER2+) | Breast Cancer | >10,000 | [5] | |
| SkBr3 (HER2+) | Breast Cancer | >10,000 | [5] | |
| PF-573228 | U87-MG | Glioblastoma | ~10,000 | [6] |
| U251-MG | Glioblastoma | ~40,000 | [6] | |
| PF-562271 | (Biochemical Assay) | - | 1.5 | [7] |
| Y15 | (FAK phosphorylation inhibition) | - | 1,000 | [7] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involved in FAK inhibitor resistance is crucial for developing effective therapeutic strategies. The following diagram illustrates a simplified representation of the FAK signaling pathway and a common mechanism of resistance.
Caption: FAK signaling pathway and a mechanism of resistance.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a FAK inhibitor in both sensitive and resistant cell lines.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Generation of FAK Inhibitor-Resistant Cell Lines
-
Initial IC50 Determination: Culture the parental cancer cell line and determine the IC50 of the selected FAK inhibitor (e.g., Defactinib) using a standard cell viability assay.
-
Dose Escalation: Continuously culture the parental cells in the presence of the FAK inhibitor, starting at a concentration below the IC50.
-
Gradual Increase: Once the cells resume normal proliferation, gradually increase the concentration of the FAK inhibitor in the culture medium.
-
Selection of Resistant Clones: Continue this process until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5- to 10-fold the initial IC50).
-
Confirmation of Resistance: Characterize the resistant cell line by comparing its IC50 to that of the parental cell line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and other FAK inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat parental and resistant cells with the FAK inhibitors at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
This compound is a potent inhibitor of FAK. While its efficacy in cell lines that have acquired resistance to other FAK inhibitors has not been extensively documented in publicly available literature, the provided protocols and comparative data for other FAK inhibitors offer a framework for such investigations. The primary mechanism of resistance to ATP-competitive FAK inhibitors involves the reactivation of FAK and downstream signaling by RTKs. Therefore, evaluating the ability of this compound to overcome this resistance, potentially in combination with RTK inhibitors, represents a critical area for future research. The experimental workflows and protocols detailed in this guide provide a robust starting point for researchers aiming to elucidate the comparative efficacy of this compound in FAK inhibitor-resistant settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FAK Inhibition: A Comparative Analysis of BI-4464 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that govern cell proliferation, survival, migration, and invasion. The development of small molecule inhibitors against FAK, such as the highly selective ATP-competitive inhibitor BI-4464, offers a promising therapeutic avenue. However, rigorous validation of the on-target effects of such inhibitors is paramount. This guide provides a comprehensive comparison of the pharmacological inhibition of FAK using this compound with the genetic knockdown of FAK using small interfering RNA (siRNA). By presenting experimental data, detailed protocols, and visual workflows, we aim to offer a clear framework for the cross-validation of this compound's effects, ensuring that the observed cellular phenotypes are indeed a consequence of FAK inhibition.
The Principle of Cross-Validation
The core principle behind this comparison is phenocopying. If the primary mechanism of action for a small molecule inhibitor is the specific inhibition of its target, then the cellular and molecular consequences of the inhibitor should closely mirror the effects of genetically silencing that same target. In this context, we will compare the outcomes of treating cancer cells with this compound to the effects of transfecting them with FAK-specific siRNA. A high degree of concordance between the two methodologies provides strong evidence that the effects of this compound are on-target and mediated through the inhibition of FAK.
Data Presentation: this compound vs. FAK siRNA Knockdown
The following tables summarize quantitative data from various studies on cancer cell lines, comparing the effects of FAK inhibition by small molecules with FAK siRNA-mediated knockdown on key cellular processes implicated in cancer progression. While direct head-to-head data for this compound is limited in publicly available literature, data from other potent FAK inhibitors serve as a strong surrogate for this comparative analysis. This compound is a highly selective FAK inhibitor with an IC50 of 17 nM[1].
| Table 1: Effects on Cell Viability and Proliferation | |||
| Treatment | Cell Line | Endpoint | Result |
| FAK siRNA (20 nM) | G401 (Pediatric Renal Tumor) | Cell Viability | Significant decrease to 65% of control[2][3] |
| FAK siRNA (40 nM) | SK-NEP-1 (Pediatric Renal Tumor) | Cell Viability | Significant decrease to 82% of control[2][3] |
| FAK siRNA (20-40 nM) | HuH6 (Hepatoblastoma) | Cell Viability | Significant, dose-dependent increase in cell death[4] |
| FAK Inhibitor (PF-573,228) | G401, SK-NEP-1 | Cell Viability | Significant decrease in viability[2] |
| FAK Inhibitor (Y15, 2µM) | SW620 (Colon Cancer) | Cell Viability | Significant decrease in viability[5] |
| Table 2: Effects on Cell Migration and Invasion | |||
| Treatment | Cell Line | Endpoint | Result |
| FAK siRNA | SK-N-BE(2) (Neuroblastoma) | Invasion | Decrease to 21% of control[6] |
| FAK siRNA | SK-N-BE(2) (Neuroblastoma) | Migration | Significant decrease in wound closure[6] |
| FAK siRNA | Melanoma Cells | Migration | 30-50% reduction in migration speed[7] |
| FAK Inhibitor (PF-573,228) | SK-N-BE(2) (Neuroblastoma) | Invasion & Migration | Significant decrease[6] |
| FAK Inhibitor (PF-573,228, 1µM) | Melanoma Cells | Migration | 30-50% reduction in migration speed[7] |
| FAK Inhibitor (Y15) | Endothelial & Hepatoblastoma Cells | Migration | Dose-dependent inhibition of migration[8] |
| Table 3: Effects on Cancer Stem Cell (CSC) Properties | |||
| Treatment | Cell Line | Endpoint | Result |
| FAK siRNA (double knockdown) | MDA-MB-231 (Breast Cancer) | Primary Mammosphere Formation | 76.50% reduction[9] |
| FAK siRNA (double knockdown) | MDA-MB-231 (Breast Cancer) | Self-renewal | 63.66% reduction[9] |
| FAK Inhibitor (VS-4718) | Breast Cancer Cell Lines | Cancer Stem Cells | Preferential targeting of CSCs[10] |
Experimental Protocols
FAK Inhibition with this compound
Objective: To assess the phenotypic effects of inhibiting FAK's kinase activity in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
Assay-specific reagents (e.g., for viability, migration, or invasion assays)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the assay.
-
Phenotypic Analysis: Perform the desired cellular assay (e.g., MTT assay for viability, wound healing or transwell assay for migration, Matrigel invasion assay).
-
Data Analysis: Quantify the results and compare the effects of different this compound concentrations to the vehicle control.
FAK Knockdown with siRNA
Objective: To assess the phenotypic effects of reducing the total FAK protein level in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK-specific siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in multi-well plates the day before transfection to ensure they are at 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the FAK siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically for the specific cell line.
-
Validation of Knockdown: After the incubation period, lyse a subset of the cells to verify FAK protein knockdown by Western blotting.
-
Phenotypic Analysis: In parallel, perform the same cellular assays as for the this compound treatment to assess the phenotypic consequences of FAK knockdown.
-
Data Analysis: Quantify the results and compare the effects of FAK siRNA to the non-targeting control siRNA.
Mandatory Visualizations
Caption: FAK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the cross-validation of this compound with FAK siRNA.
Caption: Logical relationship for validating on-target effects through phenocopying.
Conclusion
References
- 1. genecards.org [genecards.org]
- 2. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. FAK and HAS Inhibition Synergistically Decrease Colon Cancer Cell Viability and Affect Expression of Critical Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
